Product packaging for 3-Ethyl-2,6-dimethylheptane(Cat. No.:CAS No. 61868-30-2)

3-Ethyl-2,6-dimethylheptane

Cat. No.: B15456460
CAS No.: 61868-30-2
M. Wt: 156.31 g/mol
InChI Key: BFXHSWDHLPKFSH-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B15456460 3-Ethyl-2,6-dimethylheptane CAS No. 61868-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-30-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,6-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-11(10(4)5)8-7-9(2)3/h9-11H,6-8H2,1-5H3

InChI Key

BFXHSWDHLPKFSH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Ethyl-2,6-dimethylheptane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for the branched alkane, 3-Ethyl-2,6-dimethylheptane. Due to the absence of a direct, documented synthetic route in the current literature, this paper details a robust and logical pathway based on well-established organic chemistry principles. The synthesis involves a three-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a dehydration step to form an alkene intermediate, and culminating in a catalytic hydrogenation to yield the final saturated alkane. This document provides detailed experimental protocols for each stage, a comprehensive list of reagents and their properties, and a logical workflow diagram to guide the synthetic process. The intended audience for this guide includes researchers in organic synthesis, medicinal chemistry, and drug development who may require access to complex, non-commercially available alkanes for their research endeavors.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. While its direct applications are not extensively documented, branched alkanes of this nature are of interest in various fields, including as potential scaffolds in medicinal chemistry, as components in fuel studies, and as reference compounds in analytical chemistry. The lack of a readily available commercial source or a published synthetic protocol necessitates the development of a reliable synthetic route.

This guide proposes a feasible three-step synthesis of this compound. The synthetic strategy is designed to be accessible to a competent organic chemist and utilizes common laboratory reagents and techniques.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step reaction sequence as illustrated below. The overall strategy involves the formation of a tertiary alcohol with the desired carbon skeleton via a Grignard reaction, followed by elimination of water to introduce a double bond, and subsequent reduction of the alkene to the target alkane.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Isopropylmagnesium bromide C 3-Ethyl-2,6-dimethylheptan-3-ol A->C 1. Diethyl ether B 5-Methyl-3-heptanone B->C 2. H3O+ (workup) D 3-Ethyl-2,6-dimethylhept-3-ene C->D H2SO4, heat E This compound D->E H2, Pd/C

Caption: Proposed three-step synthesis of this compound.

Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isopropylmagnesium bromideC₃H₇BrMg147.32--
5-Methyl-3-heptanoneC₈H₁₆O128.21161-1630.82
3-Ethyl-2,6-dimethylheptan-3-olC₁₁H₂₄O172.31--
3-Ethyl-2,6-dimethylhept-3-eneC₁₁H₂₂154.29--
This compoundC₁₁H₂₄156.311760.750

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,6-dimethylheptan-3-ol via Grignard Reaction

This procedure outlines the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol.[1][2]

Experimental Workflow:

Grignard_Workflow A Prepare Grignard Reagent: Isopropylmagnesium bromide in dry diethyl ether B Add 5-Methyl-3-heptanone dropwise at 0 °C A->B C Stir at room temperature B->C D Quench with saturated NH4Cl (aq) C->D E Extract with diethyl ether D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for the Grignard reaction.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a few drops of 1-bromo-2-methylpropane to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-2-methylpropane (1.2 eq) dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 5-methyl-3-heptanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Ethyl-2,6-dimethylheptan-3-ol.

Expected Yield: 70-85% (estimated).

Step 2: Dehydration of 3-Ethyl-2,6-dimethylheptan-3-ol

This step involves the acid-catalyzed elimination of water from the tertiary alcohol to form an alkene.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-Ethyl-2,6-dimethylheptan-3-ol (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene, 3-Ethyl-2,6-dimethylhept-3-ene.

Expected Yield: 80-90% (estimated).

Step 3: Catalytic Hydrogenation of 3-Ethyl-2,6-dimethylhept-3-ene

The final step is the reduction of the alkene to the desired alkane using catalytic hydrogenation.[3][4][5]

Experimental Workflow:

Hydrogenation_Workflow A Dissolve alkene in ethanol B Add Pd/C catalyst A->B C Purge with H2 gas B->C D Stir under H2 atmosphere C->D E Filter through Celite D->E F Concentrate in vacuo E->F G Purify by distillation F->G

Caption: Workflow for the catalytic hydrogenation.

Protocol:

  • Reaction Setup: In a hydrogenation flask, dissolve 3-Ethyl-2,6-dimethylhept-3-ene (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Concentration and Purification: Combine the filtrates and remove the solvent by rotary evaporation. The resulting crude product can be purified by simple distillation to yield pure this compound.

Expected Yield: >95% (estimated).

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care and ensure proper inerting procedures are followed.

Conclusion

This technical guide provides a detailed and logical synthetic pathway for the preparation of this compound. While this route is proposed based on established chemical principles rather than a documented procedure, it offers a robust starting point for researchers requiring this specific branched alkane. The provided protocols are adaptable and can be optimized to achieve the desired purity and yield. Careful adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

In-Depth Technical Guide to the Stereoisomers of 3-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-2,6-dimethylheptane, focusing on their structural characteristics, separation, and characterization. This information is critical for researchers in fields where stereoisomerism influences molecular interactions and biological activity.

Introduction to the Stereoisomers of this compound

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure contains a single chiral center at the third carbon atom (C3). A chiral center is a carbon atom that is attached to four different substituent groups. The presence of one chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-3-Ethyl-2,6-dimethylheptane and (S)-3-Ethyl-2,6-dimethylheptane based on the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. Furthermore, enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological molecules like enzymes and receptors.

The relationship between the racemic mixture and the individual enantiomers is depicted in the following diagram:

stereoisomers cluster_enantiomers Enantiomers racemate Racemic this compound (50:50 mixture) R_isomer (R)-3-Ethyl-2,6-dimethylheptane racemate->R_isomer Separation S_isomer (S)-3-Ethyl-2,6-dimethylheptane racemate->S_isomer Separation R_isomer->racemate racemization S_isomer->racemate racemization

Stereoisomeric relationship of this compound.

Quantitative Data

Property(R)-3-Ethyl-2,6-dimethylheptane(S)-3-Ethyl-2,6-dimethylheptaneRacemic this compound
Molecular Formula C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol 156.31 g/mol
Boiling Point To be determinedTo be determinedNot available
Density To be determinedTo be determined0.750 g/cm³ (for the mixture)
Specific Rotation ([α]D) To be determinedTo be determined (opposite sign to R)

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, representative methodologies for the separation and characterization of chiral alkanes, which can be adapted for this compound.

Enantioselective Separation

The separation of the enantiomers of this compound from a racemic mixture can be achieved using chiral chromatography. Given its volatility, chiral gas chromatography (GC) is a highly suitable technique. For preparative scale separations, supercritical fluid chromatography (SFC) is an efficient alternative.

Objective: To resolve the (R)- and (S)-enantiomers of this compound for analytical quantification and determination of enantiomeric excess.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase (CSP): A capillary column coated with a chiral selector is essential. For non-polar compounds like branched alkanes, cyclodextrin-based CSPs are often effective. A commonly used phase is a derivatized β-cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, immobilized on a polysiloxane backbone.

  • Sample Preparation: The racemic mixture of this compound is diluted in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program needs to be determined empirically to achieve baseline separation.

    • Detector Temperature: 250 °C (for FID).

  • Data Analysis: The retention times of the two enantiomers will differ. The peak areas are integrated to determine the relative amounts of each enantiomer and to calculate the enantiomeric excess (e.e.).

Objective: To isolate larger quantities of the individual enantiomers for further study.

Methodology:

  • Instrumentation: A preparative SFC system equipped with a chiral column, a back-pressure regulator, and a fraction collector.

  • Chiral Stationary Phase (CSP): A packed column with a chiral selector suitable for normal-phase chromatography. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective.

  • Mobile Phase: Supercritical carbon dioxide (CO₂) is the primary mobile phase component. A co-solvent, typically a polar organic solvent like methanol or ethanol, is added to modify the mobile phase strength and improve selectivity. The gradient or isocratic composition of the co-solvent needs to be optimized.

  • SFC Conditions:

    • Column Temperature: Typically maintained between 30-40 °C.

    • Back Pressure: Maintained at a level to ensure the CO₂ remains in a supercritical state (e.g., 100-150 bar).

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detector (if an appropriate wavelength can be used, although alkanes lack a strong chromophore) or an evaporative light scattering detector (ELSD).

  • Fraction Collection: The separated enantiomers are collected as they elute from the column. The CO₂ vaporizes upon depressurization, leaving the purified enantiomer in the co-solvent, which can then be removed by evaporation.

Characterization of Stereoisomers

Objective: To measure the specific rotation of the purified enantiomers.

Methodology:

  • Instrumentation: A polarimeter.

  • Sample Preparation: A precise concentration of the purified enantiomer is prepared in a suitable achiral solvent (e.g., hexane or chloroform).

  • Measurement: The solution is placed in a sample cell of a known path length. The observed rotation of plane-polarized light (typically from a sodium D-line source, 589 nm) is measured at a specific temperature (usually 20 or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the sample cell in decimeters.

The (R)- and (S)-enantiomers will have specific rotations of equal magnitude but opposite signs.

Objective: To determine the purity of a sample containing a mixture of the two enantiomers.

Methodology using Chiral GC (as described in 3.1.1):

  • The sample is analyzed using the optimized chiral GC method.

  • The peak areas of the two enantiomers (A₁ and A₂) are determined.

  • The enantiomeric excess is calculated using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Methodology using NMR Spectroscopy with a Chiral Solvating Agent:

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: The enantiomeric mixture is dissolved in a suitable NMR solvent (e.g., CDCl₃). A chiral solvating agent (CSA) or a chiral derivatizing agent is added to the sample. The CSA forms diastereomeric complexes with the enantiomers, which will have distinct NMR spectra.

  • NMR Analysis: A proton (¹H) or carbon (¹³C) NMR spectrum is acquired.

  • Data Analysis: The signals for the two diastereomeric complexes will be resolved. The integration of these distinct signals allows for the determination of the ratio of the enantiomers and the calculation of the enantiomeric excess.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates the logical workflow for the separation and characterization of the stereoisomers of this compound.

workflow start Racemic Mixture of This compound separation Chiral Separation (GC or SFC) start->separation r_isomer Purified (R)-enantiomer separation->r_isomer Fraction 1 s_isomer Purified (S)-enantiomer separation->s_isomer Fraction 2 characterization_r Characterization of (R) r_isomer->characterization_r characterization_s Characterization of (S) s_isomer->characterization_s polarimetry_r Polarimetry (Specific Rotation) characterization_r->polarimetry_r nmr_r NMR with CSA (Enantiomeric Purity) characterization_r->nmr_r polarimetry_s Polarimetry (Specific Rotation) characterization_s->polarimetry_s nmr_s NMR with CSA (Enantiomeric Purity) characterization_s->nmr_s end Complete Stereoisomer Profile polarimetry_r->end nmr_r->end polarimetry_s->end nmr_s->end

Workflow for stereoisomer analysis.

A Comprehensive Guide to IUPAC Nomenclature for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical structures is paramount in scientific research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for the nomenclature of organic compounds, ensuring that a given name corresponds to a single, unique structure. This guide provides an in-depth exploration of the IUPAC system as it applies to highly branched alkanes, molecules that are foundational to many larger and more complex chemical entities.

Core Principles of Alkane Nomenclature

The IUPAC nomenclature for alkanes is built upon a hierarchical set of rules designed to deconstruct a complex structure into its constituent parts: a primary parent chain and its various substituents.

Systematic Approach to Naming Highly Branched Alkanes

The naming of a highly branched alkane can be accomplished by following a stepwise procedure:

Step 1: Identification of the Principal Carbon Chain

The foremost step is to identify the longest continuous chain of carbon atoms within the molecule. This chain forms the base name of the alkane.[1][2][3][4][5][6][7][8] In instances where two or more chains are of equal length, the principal chain is the one that bears the greater number of substituents.[1][2][3][5][7][8]

Step 2: Numbering the Principal Chain

Once the principal chain is identified, it must be numbered sequentially from one end to the other. The numbering should commence from the end that gives the lowest possible number (locant) to the first encountered substituent.[1][2][3][5][6][7][9] This is known as the "first point of difference" rule.[8] If there is a tie, the numbering should be chosen to give the lowest possible locants to all substituents collectively.[9]

Step 3: Identification and Naming of Substituents

All carbon groups attached to the principal chain that are not part of it are considered substituents or alkyl groups.[1][2][9] Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl".[2][9]

  • Simple Substituents: These are unbranched alkyl groups such as methyl, ethyl, and propyl.

  • Complex or Branched Substituents: When a substituent is itself branched, it is named as a separate entity.[3][10][11][12] The carbon atom of the branched substituent that is attached to the principal chain is assigned the number 1.[2][10][12][13] The longest chain within the substituent starting from this point is then identified and named, with its own substituents located by number. The entire name of the complex substituent is enclosed in parentheses.[2][4][10][12][13]

Step 4: Assembling the Full IUPAC Name

The complete name is constructed by following these conventions:

  • Alphabetical Order: The names of the substituents are listed in alphabetical order, irrespective of their locants.[1][2][4][9][14]

  • Prefixes: If multiple identical simple substituents are present, prefixes such as "di-", "tri-", "tetra-", etc., are used.[1][2][4][7] These prefixes are ignored for the purpose of alphabetization.[1][14] However, for complex substituents, the entire name within the parentheses is considered, and prefixes like "di" and "tri" are used for alphabetization.[10][12] For multiple identical complex substituents, prefixes like "bis-", "tris-", and "tetrakis-" are used.[8][11]

  • Punctuation: Numbers are separated from letters by hyphens, and consecutive numbers are separated by commas.[1][2][4][12] The entire name is written as a single word.[1][2][3][4]

Logical Workflow for IUPAC Nomenclature of Branched Alkanes

The process of naming a branched alkane can be visualized as a decision-making workflow.

IUPAC_Nomenclature_Workflow start Start with Alkane Structure find_parent Identify Longest Continuous Carbon Chain start->find_parent tie_break_parent Tie? Choose Chain with Most Substituents find_parent->tie_break_parent number_chain Number Parent Chain tie_break_parent->number_chain No tie_break_parent->number_chain Yes low_locant_rule Lowest Locant for First Substituent? number_chain->low_locant_rule low_locant_rule->number_chain No, re-number identify_substituents Identify and Name All Substituents low_locant_rule->identify_substituents Yes simple_sub Simple Substituent (e.g., methyl, ethyl) identify_substituents->simple_sub complex_sub Complex Substituent (Branched) identify_substituents->complex_sub alphabetize Alphabetize Substituents simple_sub->alphabetize name_complex_sub Name Complex Substituent (in parentheses) complex_sub->name_complex_sub name_complex_sub->alphabetize assemble_name Assemble Full Name final_name Final IUPAC Name assemble_name->final_name add_locants Add Locants and Prefixes (di, tri) alphabetize->add_locants add_locants->assemble_name

Caption: Workflow for IUPAC naming of branched alkanes.

Naming Complex Substituents: A Deeper Dive

The systematic naming of complex substituents is a critical skill for accurately describing highly branched structures.

Complex_Substituent_Naming start Branched Substituent Identified assign_c1 Assign C1 to the Carbon Attached to the Parent Chain start->assign_c1 find_longest_sub_chain Find Longest Chain within the Substituent Starting from C1 assign_c1->find_longest_sub_chain name_sub_chain Name this Chain (e.g., propyl, butyl) find_longest_sub_chain->name_sub_chain identify_sub_substituents Identify and Number Substituents on this Chain name_sub_chain->identify_sub_substituents assemble_complex_name Assemble the Complex Substituent Name identify_sub_substituents->assemble_complex_name parenthesize Enclose in Parentheses assemble_complex_name->parenthesize final_complex_name Final Complex Substituent Name (e.g., (1,2-dimethylpropyl)) parenthesize->final_complex_name

Caption: Systematic naming of complex substituents.

Data Presentation: Common Branched Alkyl Groups

While systematic naming is always applicable, IUPAC also retains common names for some smaller branched alkyl groups.[2][10] Understanding these can be beneficial for interpreting older literature and for naming less complex structures.

Number of Carbon AtomsSystematic NameCommon NameStructure
31-methylethylisopropyl-CH(CH₃)₂
41-methylpropylsec-butyl-CH(CH₃)CH₂CH₃
42-methylpropylisobutyl-CH₂CH(CH₃)₂
41,1-dimethylethyltert-butyl-C(CH₃)₃
51,2-dimethylpropyl--CH(CH₃)CH(CH₃)₂
52,2-dimethylpropylneopentyl-CH₂C(CH₃)₃
53-methylbutylisopentyl-CH₂CH₂CH(CH₃)₂

Note: The use of common names is generally discouraged for more complex substituents in favor of the systematic approach.

Experimental Protocols

The determination of the IUPAC name of a compound is a logical process based on its established chemical structure. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to elucidate the three-dimensional structure of a molecule, including the connectivity of its atoms. Once the structure is unequivocally determined, the IUPAC nomenclature rules are applied to assign the systematic name. The protocols for these structural determination techniques are extensive and beyond the scope of this guide on nomenclature.

Conclusion

A thorough understanding and consistent application of IUPAC nomenclature are essential for clear communication in the chemical sciences. For highly branched alkanes, a systematic, step-by-step approach ensures that even the most complex structures can be named unambiguously. This guide provides the foundational knowledge and logical workflows to enable researchers, scientists, and drug development professionals to confidently apply these rules in their work.

References

The Natural Occurrence of Branched Heptanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched heptanes, a group of saturated aliphatic hydrocarbons with the chemical formula C₇H₁₆, are naturally occurring volatile organic compounds (VOCs) found across diverse biological and geological systems. While their straight-chain counterpart, n-heptane, is a well-known component of gasoline, the branched isomers play more nuanced and often critical roles in chemical ecology and signaling. This technical guide provides a comprehensive overview of the natural occurrence of various branched heptane isomers, detailing their presence in plants, insects, and other natural sources. It further outlines the experimental protocols for their detection and quantification and explores the biosynthetic and signaling pathways in which they are involved.

Natural Occurrence of Branched Heptanes

Branched heptanes have been identified as constituents of essential oils in plants, cuticular hydrocarbons in insects, and as components in microbial and geological emissions. Their presence is often linked to chemical communication, defense mechanisms, and metabolic processes.

In Plants

Plants produce a vast array of volatile organic compounds that mediate interactions with their environment. Branched heptanes are among these, contributing to the characteristic aroma of some plant species and potentially playing a role in defense against herbivores and pathogens. For instance, 2-methylhexane has been reported as a volatile component in celery (Apium graveolens)[1][2][3]. The composition and concentration of these compounds can vary significantly depending on the plant species, cultivar, and environmental conditions[2].

In Insects

Insects utilize a complex language of chemical signals for communication, and cuticular hydrocarbons (CHCs) are a key component of this language. These waxy compounds cover the insect's exoskeleton, preventing desiccation and serving as recognition cues for species, sex, and colony members[4]. Methyl-branched alkanes, including isomers of heptane, are crucial for this chemical signaling[4]. For example, 3-methylnonacosane has been identified in the cuticular hydrocarbon profile of Sarcophagidae flies[5]. The specific blend of CHCs, including branched isomers, creates a unique chemical signature for each species[5].

In Other Natural Sources

Branched heptanes are also found in other natural contexts:

  • Pork Volatiles: While 3-methyl-1-butanol is a known volatile in pork, further analysis of pork volatiles has identified a range of other compounds, with the potential for branched alkanes to contribute to the overall flavor profile[6].

  • Geological Formations: Crude oil and natural gas are significant sources of a wide variety of hydrocarbons, including branched alkanes. Isomers such as 2,4-dimethylpentane and 2,2,3-trimethylbutane (triptane) are components of petroleum distillates[7][8]. The specific distribution of these isomers can be used in geochemical analysis to characterize crude oils[9][10].

Quantitative Data on Branched Heptane Occurrence

The following tables summarize the available quantitative data for the natural occurrence of various branched heptane isomers. It is important to note that the concentrations can vary widely based on the specific organism, its developmental stage, and environmental factors.

IsomerNatural SourceConcentration/Relative AbundanceReference(s)
2-Methylhexane Celery (Apium graveolens) Essential OilPresent (specific percentage not consistently reported across studies)[1][2][3]
3-Methylhexane Pork VolatilesPresent (specific concentration data requires further investigation)[6]
2,3-Dimethylpentane Microbial FermentationPotentially present in headspace, requires specific quantification
2,4-Dimethylpentane Crude OilComponent of petroleum distillates[11][7]
3-Ethylpentane Floral ScentsIdentified as a floral volatile, quantitative data is species-dependent[12][13][14]
2,2,3-Trimethylbutane (Triptane) Natural Gas/PetroleumComponent of natural gas and petroleum[8][15][16][17]

Experimental Protocols

The identification and quantification of branched heptanes from natural sources typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Branched Heptanes in Plant Essential Oils by GC-MS

This protocol outlines the general steps for the quantitative analysis of branched alkanes in plant essential oils.

1. Essential Oil Extraction:

  • Essential oils are typically extracted from plant material (e.g., leaves, seeds) via hydrodistillation or steam distillation.
  • The collected oil is then dried over anhydrous sodium sulfate.

2. Sample Preparation:

  • A known amount of the essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration appropriate for GC-MS analysis.
  • An internal standard (e.g., a deuterated alkane or an alkane not present in the sample) is added for accurate quantification.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.
  • Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).
  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
  • Scan Range: A mass range of m/z 40-400 is typically scanned to detect the characteristic fragmentation patterns of hydrocarbons.
  • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
  • Quantification: The concentration of each branched heptane is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of standards.

Protocol 2: Analysis of Insect Cuticular Hydrocarbons by SPME-GC-MS

This protocol details a non-destructive method for analyzing branched heptanes in insect cuticular hydrocarbons using Solid-Phase Microextraction (SPME).

1. SPME Fiber Selection and Conditioning:

  • A non-polar SPME fiber, such as one coated with polydimethylsiloxane (PDMS), is suitable for extracting hydrocarbons.
  • The fiber is conditioned before use by heating it in the GC injector port according to the manufacturer's instructions to remove any contaminants.

2. Headspace Sampling:

  • The insect is placed in a sealed glass vial.
  • The vial is gently heated (e.g., to 40-60 °C) for a specific period to increase the volatility of the cuticular hydrocarbons.
  • The SPME fiber is exposed to the headspace of the vial for a defined time (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.

3. GC-MS Analysis:

  • The SPME fiber is then inserted into the heated injector of the GC-MS for thermal desorption of the analytes onto the column.
  • The GC-MS conditions are similar to those described in Protocol 1, with adjustments to the temperature program as needed to optimize the separation of the complex mixture of cuticular hydrocarbons.
  • Identification and quantification are performed as described previously.

Signaling and Biosynthetic Pathways

Branched heptanes are involved in complex biological pathways, from their synthesis to their role as signaling molecules.

Biosynthesis of Short-Chain Branched Alkanes

The biosynthesis of short-chain branched alkanes in microorganisms often starts from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. These amino acids are converted to their corresponding branched-chain fatty acids, which then undergo enzymatic modifications to produce alkanes[4][15][18][19][20].

Biosynthesis_of_Branched_Heptanes BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA Decarboxylation BC_Aldehyde Branched-Chain Aldehyde BCFA_CoA->BC_Aldehyde Reduction BC_Alkane Branched-Chain Alkane (e.g., Branched Heptane) BC_Aldehyde->BC_Alkane Decarbonylation Plant_Defense_Signaling Herbivore_Attack Herbivore Attack VOC_Release Release of Branched Alkanes and other VOCs Herbivore_Attack->VOC_Release Neighboring_Plant Neighboring Plant VOC_Release->Neighboring_Plant Airborne Signal Signal_Perception Signal Perception Neighboring_Plant->Signal_Perception Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Signal_Perception->Signaling_Cascade Defense_Gene_Expression Activation of Defense Gene Expression Signaling_Cascade->Defense_Gene_Expression Defense_Response Enhanced Defense Response Defense_Gene_Expression->Defense_Response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample_Collection Sample Collection (e.g., Plant material, Insect) Extraction Extraction (e.g., Hydrodistillation, SPME) Sample_Collection->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Processing Data Processing (Chromatogram analysis, Spectral matching) GCMS->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification

References

An In-depth Technical Guide to the Thermal Properties of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of undecane (C11H24) isomers. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to applications in materials science and drug development where hydrocarbon chains can influence the physical characteristics of molecules. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Introduction to C11H24 Isomers

Undecane is an alkane with the chemical formula C11H24. It exists as 159 structural isomers, each with the same molecular weight but differing in the arrangement of their carbon atoms. This structural variation, particularly the degree of branching, significantly influences their physical and thermal properties. The straight-chain isomer, n-undecane, serves as a fundamental reference for comparison with its branched counterparts.

Comparative Thermal Properties of Selected C11H24 Isomers

The following tables summarize the key thermal properties for n-undecane and a selection of its branched-chain isomers. These isomers have been chosen to illustrate the impact of the position and extent of methyl group branching on boiling point, melting point, and enthalpy of vaporization.

Table 1: Boiling and Melting Points of Selected C11H24 Isomers

Isomer NameStructureBoiling Point (°C)Melting Point (°C)
n-UndecaneCH3(CH2)9CH3196[1]-26[1]
2-MethyldecaneCH3CH(CH3)(CH2)7CH3189.2 - 189.3[2][3][4]-48.83 to -48.9[2][4]
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH3188.1 - 189.1[5][6]-92.9[6]
2,2-Dimethylnonane(CH3)3C(CH2)6CH3177.1 - 178.8[7][8]-

Table 2: Enthalpy of Vaporization of Selected C11H24 Isomers

Isomer NameEnthalpy of Vaporization (kJ/mol)Temperature (K)
n-Undecane56.2-
2-Methyldecane44.4 ± 0.4328 to 368
3-Methyldecane44.5 ± 0.4355

As a general trend, increased branching in alkane isomers leads to a decrease in the boiling point. This is due to the more compact, spherical shape of branched isomers, which reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces and transition from the liquid to the gaseous phase. Melting points, however, do not follow as regular a pattern, as they are also influenced by the efficiency of crystal lattice packing. Highly symmetrical isomers can sometimes have unusually high melting points.

Experimental Protocols

The determination of the thermal properties of C11H24 isomers relies on established experimental techniques. Below are detailed methodologies for two key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the C11H24 isomers, a common and effective method for determining the boiling point is the Thiele tube method.

Methodology: Thiele Tube Boiling Point Determination

  • Sample Preparation: A small sample (less than 0.5 mL) of the C11H24 isomer is placed in a small-diameter test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is recorded when a continuous and rapid stream of bubbles is observed.

  • Cooling and Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

G Workflow for Boiling Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place C11H24 isomer in test tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach test tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 meas1 Gently heat Thiele tube setup2->meas1 meas2 Observe continuous bubble stream meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature at liquid entry into capillary meas3->meas4

Boiling Point Determination Workflow
Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. A common method for its determination is differential scanning calorimetry (DSC).

Methodology: DSC for Enthalpy of Vaporization

  • Sample Preparation: A small, accurately weighed sample of the C11H24 isomer is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate.

  • Heating Program: The temperature of the DSC cell is increased at a constant rate.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. An endothermic peak is observed as the sample vaporizes.

  • Data Analysis: The area under the endothermic peak is integrated. This area is directly proportional to the enthalpy of vaporization. The enthalpy of vaporization is calculated by dividing the integrated peak area by the mass of the sample.

G Workflow for Enthalpy of Vaporization Determination using DSC cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement and Analysis prep1 Weigh C11H24 isomer prep2 Seal in aluminum pan prep1->prep2 setup1 Place sample and reference pans in DSC prep2->setup1 setup2 Program temperature range and heating rate setup1->setup2 meas1 Increase temperature at a constant rate setup2->meas1 meas2 Record differential heat flow meas1->meas2 meas3 Integrate area under the endothermic peak meas2->meas3 meas4 Calculate Enthalpy of Vaporization meas3->meas4

Enthalpy of Vaporization Workflow

Conclusion

The thermal properties of C11H24 isomers are fundamentally linked to their molecular structure. Increased branching generally lowers the boiling point due to reduced intermolecular forces. This guide provides a foundational understanding and comparative data for several key isomers, along with the experimental protocols necessary for their determination. For professionals in research and drug development, a thorough understanding of these properties is essential for predicting the behavior of molecules in various physical and chemical processes.

References

An In-depth Technical Guide to 3-Ethyl-2,6-dimethylheptane (CAS Number: 61868-30-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyl-2,6-dimethylheptane is a sparsely documented compound. This guide provides all available data for the specified substance and supplements it with information on structurally related compounds and general methodologies for the synthesis, purification, and analysis of branched alkanes. The experimental protocols and detailed data presented herein often refer to isomers or analogous compounds and should be considered as a general reference.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane isomer family, its physicochemical properties are of interest in various fields, including fuel technology and as a non-polar solvent. Due to its specific branching pattern, it may serve as a reference compound in analytical chemistry, particularly in gas chromatography and mass spectrometry for the elucidation of complex hydrocarbon mixtures. This guide aims to consolidate the available information on this compound and provide a broader context through data on related branched alkanes.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. For comparison, data for a related, more extensively studied isomer, 2,6-dimethylheptane, is also included.

PropertyThis compound2,6-Dimethylheptane
CAS Number 61868-30-2[1]1072-05-5
Molecular Formula C₁₁H₂₄[2]C₉H₂₀
Molecular Weight 156.31 g/mol [2]128.26 g/mol
Boiling Point 177 °C[3]135.2 °C
Density 0.750 g/mL[3]0.709 g/mL
Refractive Index 1.421[3]1.401
Molar Volume 208.5 mL/mol[3]Not Available
Molecular Refractive Power 52.89 mL/mol[3]Not Available

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of a Branched Alkane (e.g., 2,6-Dimethylheptane):

This protocol is adapted from the synthesis of 2,6-dimethylheptane and serves as a representative example.

  • Grignard Reagent Formation: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Coupling Reaction: The Grignard reagent is then reacted with a suitable ketone or aldehyde. For instance, in the synthesis of 2,6-dimethylheptan-4-ol, the Grignard reagent is coupled with ethyl formate.

  • Dehydration: The resulting alcohol is dehydrated to the corresponding alkene. This is typically achieved by heating the alcohol in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid.

  • Hydrogenation: The alkene is then hydrogenated to the desired alkane. This is commonly carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Purification: The final product is purified by fractional distillation to remove any unreacted starting materials, byproducts, and residual solvent.

Synthesis_Workflow start Start Materials (e.g., Isobutyl bromide, Ethyl formate) grignard Grignard Reaction start->grignard alcohol Intermediate Alcohol (2,6-dimethylheptan-4-ol) grignard->alcohol dehydration Dehydration alcohol->dehydration alkene Intermediate Alkene dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation crude_product Crude Alkane hydrogenation->crude_product purification Purification (Fractional Distillation) crude_product->purification final_product Pure Branched Alkane purification->final_product

Caption: General workflow for the synthesis of a branched alkane.

Analytical Characterization

The characterization of this compound and other branched alkanes typically involves a combination of chromatographic and spectroscopic techniques.

4.1 Gas Chromatography (GC)

Gas chromatography is a primary tool for separating and identifying volatile compounds like branched alkanes. The retention time of a compound is dependent on its boiling point and its interaction with the stationary phase of the GC column.

Experimental Protocol for GC Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is often employed, for example, starting at 50°C and ramping up to 250°C at a rate of 5-10°C/min.

  • Injector and Detector Temperature: Maintained at a higher temperature than the maximum oven temperature (e.g., 280°C) to ensure rapid volatilization of the sample and prevent condensation.

  • Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane, pentane) before injection.

4.2 Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For branched alkanes, fragmentation typically occurs at the branching points, leading to the formation of stable carbocations.

Expected Fragmentation Pattern for this compound:

While a specific mass spectrum for this compound is not available, general fragmentation rules for branched alkanes can be applied. Cleavage at the tertiary carbon atoms (positions 2 and 3) is expected to be prominent. The loss of an ethyl radical (C₂H₅) from position 3 and a methyl radical (CH₃) from position 2 would lead to significant fragment ions.

Analytical_Workflow sample Sample containing This compound gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data_analysis Data Analysis (Retention Time & Mass Spectrum) ms->data_analysis identification Compound Identification data_analysis->identification

Caption: General workflow for the analysis of a branched alkane using GC-MS.

Safety and Handling

  • Hazards: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Harmful if inhaled. May cause skin and eye irritation.

  • Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing vapors.

  • First Aid: In case of ingestion, do not induce vomiting and seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water.

Applications and Future Research

Currently, there are no specific, documented applications for this compound in drug development or as a signaling molecule. Its primary utility is likely as a reference standard in analytical chemistry for the identification of branched alkanes in complex mixtures, such as petroleum products.

Future research could explore the following areas:

  • Detailed Physicochemical Characterization: A comprehensive study of its thermodynamic and transport properties.

  • Toxicological Studies: In-depth evaluation of its acute and chronic toxicity to determine its safety profile.

  • Synthesis Optimization: Development of a high-yield, scalable synthesis method.

  • Potential Applications: Investigation into its potential use as a specialty solvent, a component in advanced fuels, or as a building block in chemical synthesis.

Conclusion

This compound is a branched alkane for which there is limited publicly available data. This guide has summarized the known information and provided a broader context by including general methodologies for the synthesis and analysis of similar compounds. Further research is needed to fully characterize this compound and explore its potential applications. Researchers working with this or related compounds should exercise caution and adhere to standard laboratory safety practices for handling flammable and potentially harmful organic chemicals.

References

An In-depth Technical Guide to the Isomers of Nonane and Their Boiling Points

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of nonane (C₅H₁₂), their corresponding boiling points, and the underlying principles governing these properties. It includes detailed experimental protocols for boiling point determination and visual representations to elucidate key concepts.

Introduction to Nonane and its Isomers

Nonane is an alkane with the chemical formula C₉H₂₀. It exists as 35 structural isomers, each with the same molecular formula but a different arrangement of carbon atoms.[1][2] This structural diversity gives rise to a range of physical properties, most notably their boiling points. The degree of branching in the carbon chain is a critical determinant of the intermolecular van der Waals forces, which in turn dictates the boiling point of each isomer. Generally, as branching increases, the molecule becomes more compact, leading to a smaller surface area and weaker intermolecular forces, resulting in a lower boiling point.[3][4][5]

Boiling Points of Nonane Isomers

Isomer Name Boiling Point (°C)
n-Nonane150.8[6]
2-Methyloctane143.3
3-Methyloctane143.3
4-Methyloctane142.5
2,2-Dimethylheptane134.7
2,3-Dimethylheptane140.5
2,4-Dimethylheptane132.8
2,5-Dimethylheptane135.2
2,6-Dimethylheptane135.2
3,3-Dimethylheptane137.9
3,4-Dimethylheptane139.7
3,5-Dimethylheptane136.0
4,4-Dimethylheptane136.4
3-Ethylheptane141.1
4-Ethylheptane141.1
2,2,3-Trimethylhexane139.9
2,2,4-Trimethylhexane132.5
2,2,5-Trimethylhexane124.1
2,3,3-Trimethylhexane140.3
2,3,4-Trimethylhexane139.8
2,3,5-Trimethylhexane133.5
2,4,4-Trimethylhexane133.5
3,3,4-Trimethylhexane140.8
3-Ethyl-2-methylhexane139.8
4-Ethyl-2-methylhexane138.5
3-Ethyl-3-methylhexane141.7
2,2,3,3-Tetramethylpentane140.3
2,2,3,4-Tetramethylpentane138.5
2,2,4,4-Tetramethylpentane122.3
2,3,3,4-Tetramethylpentane142.0
3-Ethyl-2,2-dimethylpentane138.8
3-Ethyl-2,3-dimethylpentane141.9
3-Ethyl-2,4-dimethylpentane134.5
3,3-Diethylpentane146.5

Note: Boiling points for some isomers were not available from the searched sources.

Experimental Determination of Boiling Points

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of boiling points is crucial for substance identification and purity assessment. Two common laboratory methods for determining the boiling point of small quantities of liquid, such as nonane isomers, are the Thiele tube method and the capillary method.

Thiele Tube Method

The Thiele tube method is a convenient technique that utilizes a specialized glass tube designed to allow for uniform heating of a small sample.[7][8][9]

Protocol:

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

  • Apparatus Assembly: The sample tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.

  • Heating: The side arm of the Thiele tube is gently and evenly heated. This design promotes convection currents in the oil, ensuring a uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be visible as a steady stream of bubbles.

  • Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][10]

Capillary Method (Siwoloboff Method)

This method is similar to the Thiele tube method but can be performed in a standard beaker.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube.

  • Capillary Tube Insertion: An inverted, sealed capillary tube is placed in the test tube with its open end below the liquid surface.

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a beaker of water or oil).

  • Heating: The heating bath is heated gently and stirred continuously to ensure a uniform temperature.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12][13]

Structure-Property Relationship: Branching and Boiling Point

The relationship between the molecular structure of nonane isomers and their boiling points provides a clear illustration of the influence of intermolecular forces.

G cluster_0 Decreasing Boiling Point n-Nonane n-Nonane 2-Methyloctane 2-Methyloctane n-Nonane->2-Methyloctane Increased Branching 2,2-Dimethylheptane 2,2-Dimethylheptane 2-Methyloctane->2,2-Dimethylheptane Increased Branching 2,2,5-Trimethylhexane 2,2,5-Trimethylhexane 2,2-Dimethylheptane->2,2,5-Trimethylhexane Increased Branching

Caption: Relationship between increased branching and decreasing boiling point in nonane isomers.

As depicted in the diagram, the linear isomer, n-nonane, has the highest boiling point among the selected isomers. With each increase in the degree of branching, from a single methyl group in 2-methyloctane to multiple methyl groups in 2,2-dimethylheptane and 2,2,5-trimethylhexane, the boiling point progressively decreases. This is a direct consequence of the changing molecular shape. The linear structure of n-nonane allows for a larger surface area of contact between molecules, maximizing the effect of London dispersion forces. In contrast, the more branched and compact structures of the other isomers have a smaller surface area, leading to weaker intermolecular attractions that require less energy to overcome, and thus result in lower boiling points.

References

Methodological & Application

Application Note and Protocol for the Gas Chromatography Analysis of 3-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Ethyl-2,6-dimethylheptane using gas chromatography with flame ionization detection (GC-FID). This compound is a branched-chain alkane, and its accurate quantification is crucial in various applications, including the analysis of fuel components and as a potential impurity in pharmaceutical or chemical products.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbons. This application note details a robust GC-FID method for the analysis of this compound, a C11 branched alkane. The protocol provided is a starting point for method development and should be validated in the user's laboratory.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 177 °C
Density 0.750 g/cm³
IUPAC Name This compound

Experimental Protocols

2.1. Materials and Reagents

  • Solvent: Hexane or Pentane (GC grade or higher)

  • Analyte: this compound (high purity standard)

  • Internal Standard (optional): n-Dodecane or another suitable n-alkane not present in the sample matrix.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume or weight of the sample with hexane to bring the expected concentration of this compound within the calibration range.

    • If an internal standard is used, add a consistent concentration of the internal standard to all standard and sample solutions.

    • Vortex each solution for 30 seconds to ensure homogeneity.

    • Transfer the prepared standards and samples into 2 mL GC vials.

2.3. Gas Chromatography (GC-FID) Method

The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen, constant flow
Flow Rate 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program
   Initial Temperature50 °C, hold for 2 minutes
   Ramp Rate10 °C/min
   Final Temperature200 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Data Presentation and Expected Results

The retention time of this compound should be determined by injecting a standard solution. The identity of the peak in a sample chromatogram can be confirmed by comparing its retention time with that of the standard. For isomers, the elution order is generally related to their boiling points and degree of branching. Less branched alkanes typically have longer retention times on non-polar columns.

Quantitative Data Summary (Example)

The following table should be populated with data obtained during method validation.

ParameterExpected Performance
Retention Time (min) To be determined experimentally (expect elution before n-undecane)
Linearity (R²) ≥ 0.995 over the calibration range
Limit of Detection (LOD) To be determined (typically in the low µg/mL to ng/mL range with FID)
Limit of Quantification (LOQ) To be determined (typically in the low µg/mL range with FID)

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Standard (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Dilution Vialing Transfer to GC Vials Working->Vialing Sample Sample Dilution Sample->Vialing Injection Inject 1 µL Vialing->Injection Separation GC Separation (DB-5 Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-FID analysis of this compound.

Logical_Relationships cluster_params GC Parameters cluster_output Analytical Output OvenTemp Oven Temperature Program RetentionTime Retention Time OvenTemp->RetentionTime affects Resolution Resolution OvenTemp->Resolution affects FlowRate Carrier Gas Flow Rate FlowRate->RetentionTime affects FlowRate->Resolution affects Column Column (Stationary Phase) Column->RetentionTime determines Column->Resolution determines Injection Injection Parameters PeakShape Peak Shape Injection->PeakShape influences Sensitivity Sensitivity Injection->Sensitivity influences PeakShape->Resolution impacts

Caption: Logical relationships between GC parameters and analytical output.

Application Notes and Protocols for Mass Spectrometry Fragmentation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of organic molecules. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in complex mixtures. For branched alkanes, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide valuable information about the molecule's carbon skeleton, including the location and nature of its branches. Understanding these fragmentation pathways is crucial for the accurate identification of branched alkanes in various applications, from petroleum analysis to metabolomics in drug development.

This document provides detailed application notes on the principles of branched alkane fragmentation and a comprehensive protocol for their analysis by GC-MS.

Principles of Branched Alkane Fragmentation

Upon electron ionization, branched alkanes form a molecular ion (M+•) that is often unstable and readily undergoes fragmentation. The fragmentation patterns are primarily governed by the stability of the resulting carbocations. Key principles include:

  • Cleavage at Branching Points: C-C bond cleavage is most likely to occur at branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2] The stability of carbocations follows the order: tertiary > secondary > primary.

  • Loss of the Largest Alkyl Group: At a branching point, the bond to the largest alkyl substituent is preferentially cleaved. This is because the larger radical is more stable.[1]

  • Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched centers, the molecular ion peak (M+) in the mass spectra of branched alkanes is often of low abundance or entirely absent.[1][2]

  • Characteristic Fragment Ions: The mass spectra of branched alkanes are characterized by a series of prominent peaks corresponding to stable carbocation fragments. Common fragment ions for alkanes include those with m/z values of 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[3]

Data Presentation: Fragmentation of Common Branched Alkanes

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of various branched alkanes. The relative abundance is normalized to the most intense peak (base peak), which is assigned a value of 100.

Table 1: Major Fragment Ions of Branched Hexane Isomers (C6H14)

CompoundMolecular Ion (m/z 86) Rel. Abundance (%)Base Peak (m/z)Other Major Fragment Ions (m/z) and Relative Abundances (%)
2-Methylpentane~54341 (60), 42 (45), 57 (30), 71 (25)
3-Methylpentane~105741 (70), 43 (50), 29 (40)
2,3-Dimethylbutane~24341 (50), 42 (25), 57 (10), 71 (5)[4]
2,2-DimethylbutaneNot Observed5741 (75), 43 (20), 71 (5)

Table 2: Major Fragment Ions of Branched Heptane Isomers (C7H16)

CompoundMolecular Ion (m/z 100) Rel. Abundance (%)Base Peak (m/z)Other Major Fragment Ions (m/z) and Relative Abundances (%)
2-Methylhexane~34357 (90), 41 (60), 71 (50), 85 (20)
3-Methylhexane~85743 (80), 41 (65), 71 (40), 85 (15)
2,2-DimethylpentaneNot Observed5741 (80), 43 (30), 85 (10)
2,3-Dimethylpentane~14357 (95), 41 (55), 71 (35), 85 (15)[5]
2,4-Dimethylpentane~24357 (98), 41 (50), 85 (25)

Table 3: Major Fragment Ions of a Branched Octane Isomer (C8H18)

CompoundMolecular Ion (m/z 114) Rel. Abundance (%)Base Peak (m/z)Other Major Fragment Ions (m/z) and Relative Abundances (%)
2,2,4-TrimethylpentaneNot Observed5741 (60), 43 (35), 99 (5)[6][7][8][9]

Experimental Protocols

This section provides a detailed protocol for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of volatile hydrocarbons like branched alkanes, minimal sample preparation is often required.

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.

  • Sample Dilution:

    • Prepare a stock solution of the branched alkane standard or sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Vial Preparation:

    • Transfer the final diluted sample to a 2 mL autosampler vial.

    • Crimp the vial with a septum cap to prevent the evaporation of the volatile analytes.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of branched alkanes on a standard GC-MS system.

  • Gas Chromatograph (GC) Parameters:

    • Injection Port:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations)

      • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), is recommended.[10]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 35 to 350.

    • Scan Speed: Normal or Turbo Scan.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Analysis
  • Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the branched alkane peak.

  • Mass Spectrum: Obtain the mass spectrum for the peak of interest by selecting the corresponding retention time.

  • Fragmentation Analysis:

    • Identify the molecular ion peak (if present) to confirm the molecular weight of the compound.

    • Identify the base peak and other major fragment ions.

    • Compare the observed fragmentation pattern with the data in the tables above and/or with a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of the branched alkane.[1]

Mandatory Visualization

Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for representative branched alkanes.

G cluster_2mp 2-Methylpentane Fragmentation 2MP_M [C6H14]+• m/z 86 2MP_M->2MP_F1 - •CH3 2MP_M->2MP_F2 - •C2H5 2MP_M->2MP_F3 - •C3H7

Caption: Fragmentation of 2-Methylpentane.

G cluster_224tmp 2,2,4-Trimethylpentane Fragmentation 224TMP_M [C8H18]+• m/z 114 (not observed) 224TMP_M->224TMP_F1 - •CH3 224TMP_M->224TMP_F2 - •C4H9

Caption: Fragmentation of 2,2,4-Trimethylpentane.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of branched alkanes.

G Start Start SamplePrep Sample Preparation (Dilution in Volatile Solvent) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition (TIC and Mass Spectra) GCMS->DataAcq DataAnalysis Data Analysis DataAcq->DataAnalysis PeakID Peak Identification (Retention Time) DataAnalysis->PeakID FragAnalysis Fragmentation Analysis (Comparison with Library/Tables) DataAnalysis->FragAnalysis StructElucid Structure Elucidation PeakID->StructElucid FragAnalysis->StructElucid End End StructElucid->End

Caption: GC-MS Workflow for Branched Alkanes.

References

Application Notes and Protocols for Identifying Branched Alkanes in Petroleum Distillates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Branched alkanes, also known as isoparaffins, are significant components of petroleum distillates such as naphtha, kerosene, and diesel. Their concentration and structural characteristics influence crucial fuel properties, including octane number, cetane number, and viscosity. Accurate identification and quantification of these compounds are essential for optimizing refining processes, ensuring fuel quality, and developing advanced fuel formulations. This document provides detailed application notes and experimental protocols for the analysis of branched alkanes in petroleum distillates using modern analytical techniques.

Analytical Techniques for Branched Alkane Identification

The primary methods for the detailed characterization of branched alkanes in complex hydrocarbon mixtures are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): Coupled with detectors like Mass Spectrometry (GC-MS) or Vacuum Ultraviolet (VUV) spectroscopy, GC provides high-resolution separation of individual hydrocarbon isomers. PIONA (Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) analysis is a standardized GC method for hydrocarbon group-type quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of branched alkanes. 2D NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for identifying connectivity between protons and carbons, aiding in the definitive identification of branching patterns in complex mixtures.[2][3]

Data Presentation: Quantitative Composition of Branched Alkanes

The following table summarizes the typical composition of isoparaffins (branched alkanes) in various petroleum distillates. These values can vary significantly depending on the crude oil source and the refining processes employed.

Petroleum DistillateCarbon Number RangeTypical Isoparaffin Content (% by weight)Key Branched Alkane Types
Light Naphtha C5 - C630 - 60%2-methylbutane, 2,2-dimethylpropane, 2-methylpentane, 3-methylpentane
Heavy Naphtha C7 - C1220 - 50%Methylhexanes, dimethylpentanes, methylheptanes
Kerosene / Jet Fuel C8 - C1620 - 40%Isoprenoids (e.g., pristane, phytane), mono- and di-substituted isoparaffins[1]
Diesel Fuel C9 - C2020 - 75%Highly branched isoparaffins, mono-substituted isoparaffins, isoprenoid biomarkers[1][4]

Experimental Protocols

Protocol 1: Identification and Quantification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of branched alkanes in a petroleum distillate sample using GC-MS.

1. Sample Preparation:

  • Dilute the petroleum distillate sample (e.g., 1:100 v/v) in a volatile solvent such as hexane or pentane.

  • If necessary, perform a pre-fractionation step using solid-phase extraction (SPE) with a silica gel cartridge to separate aliphatic from aromatic compounds. Elute the aliphatic fraction with a non-polar solvent like hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 150 °C at 4 °C/min.

    • Ramp 2: Increase to 320 °C at 10 °C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify n-alkanes based on their characteristic mass spectra and retention times.

  • Identify branched alkanes by their mass spectra, which typically show enhanced fragmentation at the branching point, leading to prominent fragment ions.

  • Utilize a mass spectral library (e.g., NIST) for compound identification.

  • Quantify individual branched alkanes using the peak area of a characteristic ion and an internal standard (e.g., deuterated alkane).

Protocol 2: Structural Elucidation of Branched Alkanes using ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for the NMR analysis of branched alkanes in a petroleum distillate fraction.

1. Sample Preparation: [3][5][6][7]

  • Dissolve approximately 10-50 mg of the aliphatic fraction of the petroleum distillate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.[3][5]

  • Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5][7] Solid particles can distort the magnetic field homogeneity, leading to poor spectral resolution.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (power-gated decoupling)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 5 seconds

    • Spectral Width: 250 ppm

  • 2D NMR (COSY) Acquisition (for detailed structural analysis):

    • Pulse Program: cosygpqf

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 2 seconds

3. Data Analysis:

  • ¹H NMR:

    • Signals for protons on methyl (CH₃) groups in branched alkanes typically appear in the 0.8-1.0 ppm range.

    • Signals for protons on methylene (CH₂) and methine (CH) groups appear in the 1.0-1.7 ppm range.

  • ¹³C NMR:

    • Signals for methyl carbons are typically in the 10-25 ppm range.

    • Signals for methylene and methine carbons appear in the 20-50 ppm range.

    • The chemical shifts are sensitive to the local environment, allowing for the differentiation of various types of branching.

  • COSY: Analyze the cross-peaks to establish proton-proton coupling networks, which helps in piecing together the carbon skeleton and identifying the positions of branches.

Mandatory Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Sample Petroleum Distillate Sample Dilution Dilution in Solvent Sample->Dilution SPE SPE Fractionation (Optional) Dilution->SPE Aliquot Aliquot for Injection SPE->Aliquot Injection GC Injection Aliquot->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Acquisition Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Spectral Library Search MassSpectra->LibrarySearch Identification Identification of Branched Alkanes LibrarySearch->Identification Concentration Concentration Determination Quantification->Concentration

Caption: Workflow for the identification of branched alkanes using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing cluster_output Structural Elucidation Sample Aliphatic Fraction of Petroleum Distillate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Standard Addition of Internal Standard (TMS) Filtration->Standard Acquisition 1D (¹H, ¹³C) and 2D (COSY) NMR Data Acquisition Standard->Acquisition Processing Fourier Transform and Phasing Acquisition->Processing Integration Peak Integration and Chemical Shift Referencing Processing->Integration Interpretation Spectral Interpretation Integration->Interpretation Structure Identification of Branching Patterns Interpretation->Structure

Caption: Workflow for the structural elucidation of branched alkanes using NMR.

References

Application Notes and Protocols for 3-Ethyl-2,6-dimethylheptane as a Fuel Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,6-dimethylheptane is a highly branched C11 alkane with potential applications as a fuel additive to enhance the octane rating and improve the combustion characteristics of gasoline. Its saturated, acyclic structure contributes to clean burning, while its significant branching is expected to confer a high resistance to autoignition, a key property for preventing engine knock. These application notes provide an overview of its properties, protocols for its evaluation, and a summary of expected performance based on data for structurally similar compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic properties can be identified. Further experimental testing is required to definitively characterize its fuel-related properties.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1][2]
Density 0.750 g/cm³[3]
Boiling Point 177 °C
Refractive Index 1.421[3]

Predicted Fuel Additive Performance

Due to the lack of specific experimental data for this compound, the following table provides estimated values based on the known properties of highly branched C11 isoalkanes and the general trends observed for branched alkanes in gasoline blending. Branched alkanes are known to have higher octane numbers compared to their straight-chain counterparts, a crucial factor for preventing engine knock.[4][5][6]

ParameterEstimated ValueSignificance in Fuel Performance
Research Octane Number (RON) 95 - 105Indicates anti-knock performance under low-speed, mild driving conditions. Higher values are desirable.[7]
Motor Octane Number (MON) 85 - 95Indicates anti-knock performance under high-speed, heavy-load conditions. Higher values are desirable.[7]
Reid Vapor Pressure (RVP) 0.5 - 1.5 psiMeasures the volatility of the fuel. Lower values are generally desirable in warmer climates to reduce evaporative emissions.[8][9][10][11]
Heat of Combustion (ΔH_c) ~ -7,400 kJ/molRepresents the energy released during combustion. Higher values indicate greater energy content.[12][13][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a fuel additive.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standardized reference fuels (isooctane and n-heptane)

  • Fuel blending equipment

Procedure:

  • Fuel Blending: Prepare a blend of a base gasoline with a specified concentration (e.g., 5%, 10%, 20% by volume) of this compound.

  • CFR Engine Setup (RON - ASTM D2699):

    • Set the engine speed to 600 rpm.

    • Set the intake air temperature to 52°C.

    • Set the spark timing to 13 degrees before top dead center (BTDC).

  • CFR Engine Setup (MON - ASTM D2700):

    • Set the engine speed to 900 rpm.

    • Set the intake air temperature to 149°C.

    • Vary the spark timing with compression ratio.

  • Knock Intensity Measurement:

    • Operate the CFR engine on the blended fuel.

    • Adjust the compression ratio until a standard level of knock intensity is observed.

  • Reference Fuel Comparison:

    • Operate the engine on various blends of isooctane and n-heptane to find the blend that produces the same knock intensity at the same compression ratio as the test fuel.

  • Octane Number Determination: The octane number of the test fuel is the percentage by volume of isooctane in the matching reference fuel blend.

Protocol 2: Determination of Reid Vapor Pressure (RVP)

Objective: To measure the volatility of a gasoline blend containing this compound.

Apparatus:

  • Reid Vapor Pressure apparatus (per ASTM D323)[8]

  • Water bath at 37.8°C (100°F)

  • Pressure gauge

Procedure:

  • Sample Preparation: Cool the fuel blend and the fuel chamber of the RVP apparatus to 0-1°C.

  • Apparatus Assembly: Fill the cooled fuel chamber with the sample and connect it to the vapor chamber.

  • Measurement: Immerse the assembled apparatus in the water bath maintained at 37.8°C.

  • Equilibrium Pressure: After the apparatus reaches thermal equilibrium, tap the pressure gauge and record the final stable pressure reading. This is the Reid Vapor Pressure.

Protocol 3: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine power, fuel efficiency, and exhaust emissions.

Apparatus:

  • Spark-ignition engine mounted on a dynamometer

  • Fuel delivery system

  • Exhaust gas analyzer (measuring CO, HC, NOx)

  • Data acquisition system

Procedure:

  • Baseline Testing: Operate the engine with the base gasoline across a range of speeds and loads, recording baseline data for power, torque, fuel consumption, and emissions.

  • Test Fuel Testing: Repeat the same test cycle with the gasoline blend containing this compound.

  • Data Analysis: Compare the performance and emissions data of the test fuel to the baseline data to determine the effect of the additive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in fuel additive evaluation and a typical experimental workflow.

Fuel_Additive_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_blending Fuel Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification via Distillation Synthesis->Purification Blending Blending with Base Gasoline Purification->Blending RON_MON Octane Rating (ASTM D2699/D2700) Blending->RON_MON RVP Vapor Pressure (ASTM D323) Blending->RVP Engine_Test Engine Dynamometer Testing Blending->Engine_Test Data_Analysis Comparative Analysis of Performance & Emissions Data RON_MON->Data_Analysis RVP->Data_Analysis Emissions Emissions Analysis Engine_Test->Emissions Emissions->Data_Analysis

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Additive_Properties_to_Performance Additive_Properties Additive Properties (this compound) High_Branching High Degree of Branching Additive_Properties->High_Branching Combustion_Properties Improved Combustion Characteristics High_Branching->Combustion_Properties Reduced_Knock Reduced Engine Knock Combustion_Properties->Reduced_Knock Improved_Efficiency Improved Fuel Efficiency Combustion_Properties->Improved_Efficiency Lower_Emissions Potentially Lower Emissions Combustion_Properties->Lower_Emissions Engine_Performance Enhanced Engine Performance Reduced_Knock->Engine_Performance Improved_Efficiency->Engine_Performance Lower_Emissions->Engine_Performance

Caption: Logical relationship between additive properties and engine performance.

Synthesis Pathway

A potential synthetic route to this compound could involve a Grignard reaction followed by dehydration and hydrogenation. A plausible, though not specifically documented, pathway is outlined below.

Synthesis_Pathway Reactant1 Isobutylmagnesium bromide (Grignard Reagent) Intermediate1 3-Ethyl-2,6-dimethylheptan-3-ol Reactant1->Intermediate1 Reactant2 Ethyl 2-methylpentanoate Reactant2->Intermediate1 Dehydration Dehydration (e.g., H₂SO₄, heat) Intermediate1->Dehydration Intermediate2 3-Ethyl-2,6-dimethylhept-2-ene and 3-Ethyl-2,6-dimethylhept-3-ene Dehydration->Intermediate2 Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Intermediate2->Hydrogenation Product This compound Hydrogenation->Product

Caption: A potential synthesis pathway for this compound.

Conclusion

This compound shows promise as a high-performance fuel additive due to its highly branched structure. The provided protocols offer a framework for its systematic evaluation. Further experimental investigation is crucial to fully characterize its properties and optimize its application in modern gasoline formulations.

References

Application Notes and Protocols: Branched Alkanes as Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of branched alkanes as effective nonpolar solvents in various scientific and industrial applications, with a particular focus on research and drug development. Detailed protocols for key experimental procedures are provided, along with a summary of the physicochemical properties of common branched alkane solvents.

Introduction to Branched Alkanes as Nonpolar Solvents

Branched alkanes are saturated hydrocarbons characterized by a nonlinear carbon chain.[1] This structural feature distinguishes them from their linear counterparts (n-alkanes) and imparts unique physical and chemical properties that make them advantageous as nonpolar solvents.[2][3][4] Due to the minimal difference in electronegativity between carbon and hydrogen atoms, alkanes are nonpolar molecules.[2][5] This inherent nonpolarity makes them excellent solvents for other nonpolar substances, following the principle of "like dissolves like."[6][7][8]

The primary intermolecular forces in alkanes are weak van der Waals forces (London dispersion forces).[2][3] The degree of branching in an alkane molecule influences its surface area and, consequently, the strength of these intermolecular forces. Increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact.[2][3][4] This results in weaker van der Waals forces compared to linear alkanes of the same molecular weight, leading to lower boiling points and viscosities.[2][3][4] These properties, along with their chemical inertness, make branched alkanes versatile solvents for a range of applications.

Physicochemical Properties of Common Branched Alkane Solvents

The selection of an appropriate solvent is critical for the success of any chemical process. The following table summarizes the key physicochemical properties of commonly used branched alkane solvents, alongside their linear isomers for comparison.

SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
Isobutane (2-Methylpropane)C4H1058.12-11.70.593 (at -11.7°C)1.353
n-ButaneC4H1058.12-0.50.601 (at 0°C)1.333
Isopentane (2-Methylbutane)C5H1272.1527.70.6201.354
n-PentaneC5H1272.1536.10.6261.358
Isohexane (2-Methylpentane)C6H1486.1860.30.6531.371
n-HexaneC6H1486.1868.70.6591.375
Isooctane (2,2,4-Trimethylpentane)C8H18114.2399.30.6921.391
n-OctaneC8H18114.23125.70.7031.398

Applications and Experimental Protocols

Branched alkanes are employed in a wide array of applications owing to their favorable solvent properties. This section details their use in key laboratory and industrial processes, providing specific experimental protocols.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Branched alkanes, such as isohexane and isooctane, are frequently used as the nonpolar organic phase to extract nonpolar compounds from an aqueous phase. Their low water solubility and ability to dissolve a wide range of organic molecules make them highly effective for this purpose.[9]

Objective: To extract a nonpolar organic compound from an aqueous solution into an isohexane phase.

Materials:

  • Separatory funnel (appropriate size for the sample volume)

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collecting layers

  • Isohexane (reagent grade)

  • Aqueous solution containing the target nonpolar compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.

  • Loading: Pour the aqueous solution containing the compound of interest into the separatory funnel.

  • Addition of Solvent: Add an equal volume of isohexane to the separatory funnel.

  • Extraction: Stopper the funnel and invert it gently. Open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.[9] Periodically vent the funnel to release pressure.

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to separate completely. The less dense isohexane layer will be the upper phase.

  • Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

  • Collection of Organic Layer: Pour the upper isohexane layer out through the top of the separatory funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination with any residual aqueous layer in the stopcock.

  • Drying: Add a small amount of anhydrous sodium sulfate to the isohexane extract to remove any dissolved water. Swirl the flask gently. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Isolation of Compound: Decant or filter the dried isohexane solution into a round-bottom flask. Remove the isohexane using a rotary evaporator to yield the extracted nonpolar compound.

G A Aqueous solution with nonpolar compound B Add Isohexane A->B C Shake and Vent in Separatory Funnel B->C D Allow Phases to Separate C->D E Drain Aqueous Layer (Bottom) D->E F Collect Isohexane Layer (Top) D->F G Dry with Anhydrous Na2SO4 F->G H Evaporate Isohexane G->H I Isolated Nonpolar Compound H->I

Liquid-Liquid Extraction Workflow

Flash Chromatography

Flash chromatography is a purification technique that uses pressure to accelerate the flow of the mobile phase through a column of stationary phase. Mixtures of branched alkanes, such as isohexane or isooctane with a more polar solvent like ethyl acetate, are commonly used as the mobile phase (eluent) in normal-phase chromatography.[10][11] The low viscosity of branched alkanes allows for faster flow rates without generating excessive backpressure.

Objective: To purify a target compound from a reaction mixture using flash chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (for normal-phase chromatography)

  • Sand (acid-washed)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • TLC plates and chamber

  • Isooctane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Reaction mixture

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by running thin-layer chromatography (TLC) of the reaction mixture in various ratios of isooctane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.[12]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 isooctane/ethyl acetate).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from the compressed gas source to force the eluent through the column.

    • Begin collecting fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified target compound.

    • Combine the pure fractions.

  • Compound Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

G A Select Solvent System via TLC B Pack Column with Silica Gel A->B C Load Sample onto Column B->C D Elute with Isooctane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Compound H->I

Flash Chromatography Workflow

Use in Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, branched alkanes like isohexane can be used as a solvent for sample preparation. Their high volatility ensures they are easily vaporized in the GC inlet and do not interfere with the analysis of less volatile analytes. Furthermore, their chemical inertness prevents reactions with the analytes during sample preparation and injection.[13]

Objective: To prepare a nonpolar sample for analysis by GC-MS.

Materials:

  • GC-MS instrument

  • GC vial with a septum cap

  • Microsyringe

  • Isohexane (GC-MS grade)

  • Sample containing the analyte(s) of interest

Procedure:

  • Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in a specific volume of isohexane in a clean vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Dilution (if necessary): If the initial concentration is too high, perform serial dilutions with isohexane to bring the analyte concentration within the linear range of the detector.

  • Vial Preparation: Transfer an aliquot of the final solution into a GC vial and seal it with a septum cap.

  • Instrument Setup: Set up the GC-MS instrument with the appropriate column, temperature program, and mass spectrometer parameters for the analytes of interest.

  • Injection: Use a microsyringe to withdraw a specific volume (e.g., 1 µL) of the sample solution from the vial and inject it into the GC inlet.

  • Data Acquisition and Analysis: Run the GC-MS analysis and process the resulting data to identify and quantify the analytes.

Cleaning and Degreasing Applications

The excellent ability of branched alkanes to dissolve oils, greases, and other nonpolar residues makes them effective cleaning and degreasing agents.[14] In pharmaceutical manufacturing, cleaning validation is a critical process to prevent cross-contamination between different products manufactured in the same equipment.[15][16] Branched alkanes can be used as rinsing solvents in these cleaning validation protocols.

Objective: To sample a piece of manufacturing equipment for residual nonpolar active pharmaceutical ingredient (API) using an isooctane rinse.

Materials:

  • Clean, sterile sample containers

  • Isooctane (pharmaceutical grade)

  • Analytical method for the target API (e.g., HPLC, GC)

Procedure:

  • Equipment Cleaning: Perform the standard cleaning procedure for the piece of equipment.

  • Rinse Sampling:

    • Measure a defined volume of isooctane.

    • Rinse a specific, defined surface area of the equipment with the measured isooctane.

    • Collect the rinse solvent in a clean, sterile sample container.

  • Sample Analysis:

    • Analyze the collected isooctane rinse sample using a validated analytical method to determine the concentration of the residual API.

  • Acceptance Criteria: Compare the calculated amount of residual API to the pre-defined acceptance limit to determine if the cleaning process was effective.

Advantages of Branched Alkanes over Linear Alkanes

The use of branched alkanes as nonpolar solvents offers several advantages over their linear isomers:

  • Lower Boiling Points: Facilitates easier removal of the solvent after a process is complete, often requiring less energy.[2][3]

  • Lower Viscosity: Allows for better flow characteristics, which is particularly beneficial in applications like chromatography.

  • Lower Freezing Points: Enables their use in a wider range of temperatures.

  • Greater Stability: Branched alkanes can be more thermodynamically stable than their linear counterparts.[6]

Conclusion

Branched alkanes are versatile and efficient nonpolar solvents with a wide range of applications in research, drug development, and various industrial processes. Their unique physicochemical properties, stemming from their branched structure, often make them superior choices compared to linear alkanes. The protocols provided in these application notes offer a starting point for the effective utilization of branched alkanes in key laboratory procedures. As with any chemical process, appropriate safety precautions should always be taken when handling these flammable and volatile compounds.

References

Application Notes and Protocols for GC-MS Detection of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Introduction to GC-MS for VOC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] The gas chromatograph separates complex mixtures of chemicals into individual components based on their physical and chemical properties.[3] The mass spectrometer then provides detailed molecular information, enabling the identification and quantification of these separated compounds.[1] GC-MS is considered a gold standard for VOC analysis due to its high sensitivity, selectivity, and reproducibility.[2][4][5]

This technique finds broad applications in various fields, including environmental monitoring, food and beverage analysis, metabolomics, and clinical diagnostics.[2][6][7][8][9] In drug development, GC-MS can be utilized for residual solvent analysis, impurity profiling, and biomarker discovery.

General Workflow for GC-MS Analysis of VOCs

The typical workflow for analyzing VOCs using GC-MS involves several key stages, from sample collection to data interpretation. A generalized workflow is illustrated below.

GCMS_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation GC_Separation GC Separation Sample_Preparation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

A generalized workflow for GC-MS based analysis of volatile organic compounds.

Sample Preparation Techniques

The choice of sample preparation technique is critical for the successful analysis of VOCs and depends on the sample matrix and the target analytes. The goal is to efficiently extract and concentrate the VOCs while minimizing matrix interference.[1]

Several common techniques are employed:

  • Headspace (HS) Analysis : This technique involves analyzing the vapor phase above a liquid or solid sample in a sealed vial.[1] It is suitable for the analysis of highly volatile compounds.

  • Solid-Phase Microextraction (SPME) : SPME uses a fiber coated with a stationary phase to extract and concentrate VOCs from a sample's headspace or liquid phase.[9] This is a solvent-free and sensitive technique.

  • Purge and Trap (P&T) : In this method, an inert gas is bubbled through a liquid sample, and the purged VOCs are trapped on an adsorbent material. The trap is then heated to desorb the VOCs into the GC-MS system.[1][2] This technique is commonly used for environmental samples.[1][2][8]

  • Liquid-Liquid Extraction (LLE) : LLE separates analytes based on their differential solubilities in two immiscible liquids.[1] An organic solvent is typically used to extract VOCs from an aqueous sample.[1]

The logical relationship for selecting an appropriate sample preparation technique is outlined in the diagram below.

Sample_Prep_Logic Start Start: Define Analytical Goal Matrix Identify Sample Matrix (e.g., Water, Blood, Food) Start->Matrix Volatility Assess Analyte Volatility Matrix->Volatility Concentration Estimate Analyte Concentration Volatility->Concentration HS Headspace (HS) Concentration->HS High Volatility, High Concentration SPME Solid-Phase Microextraction (SPME) Concentration->SPME Wide Range of Volatility, Trace to High Concentration PT Purge and Trap (P&T) Concentration->PT High Volatility, Trace Concentration LLE Liquid-Liquid Extraction (LLE) Concentration->LLE Moderate to Low Volatility, Moderate to High Concentration

Decision tree for selecting a sample preparation technique for VOC analysis.

Application Notes and Protocols

This section provides detailed protocols for the analysis of VOCs in various matrices.

Application Note 1: Analysis of VOCs in Environmental Water Samples (EPA Method 8260C)

Objective: To identify and quantify volatile organic compounds in water and solid waste matrices as per the U.S. Environmental Protection Agency (EPA) Method 8260C.[1][3][7][10]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Purge and Trap (P&T) system[1][3]

Experimental Protocol:

  • Sample Preparation (Purge and Trap):

    • For water samples, use a standard 5 mL or 25 mL purge vessel.

    • For solid samples, use a specialized soil/water sample preparation system.

    • Add an internal standard and surrogate solution to each sample.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a specified flow rate and time.

    • The purged VOCs are trapped on a sorbent trap.

    • After purging, the trap is rapidly heated to desorb the VOCs.

    • The desorbed analytes are transferred to the GC column.[11]

  • GC-MS Analysis:

    • GC Column: A capillary column suitable for VOC analysis, such as a 60 m x 0.25 mm ID x 1.4 µm film thickness column, is often used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the VOCs based on their boiling points. A typical program might start at 35°C, hold for a few minutes, and then ramp up to over 200°C.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2]

Quantitative Data:

The following table summarizes typical performance data for EPA Method 8260C.

ParameterValueReference
Calibration Range0.5 - 200 µg/L[1]
Average %RSD (Relative Standard Deviation)< 15%[7]
Method Detection Limit (MDL)< 0.5 µg/L for most compounds[7]
Continuing Calibration Verification (CCV)Analyzed every 12 hours[3][7]
Application Note 2: Analysis of Flavor Compounds in Coffee by SPME-GC-MS

Objective: To identify and semi-quantify the volatile organic compounds responsible for the aroma profile of roasted coffee beans.[1][2][9][10][12]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) autosampler

Experimental Protocol:

  • Sample Preparation (SPME):

    • Weigh approximately 2 grams of freshly ground coffee into a 20 mL headspace vial.[9][10]

    • Equilibrate the sample at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow VOCs to partition into the headspace.

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[1][12]

    • Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes.

  • GC-MS Analysis:

    • GC Column: A non-polar or mid-polar capillary column is typically used.

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 250°C) is used to separate the wide range of aroma compounds.

    • Mass Spectrometer: Operated in full scan mode to identify a broad range of compounds by comparing their mass spectra to a library (e.g., NIST).

Quantitative Data:

The relative abundance of key aroma compounds can be compared across different coffee samples. The table below shows a hypothetical comparison of the relative peak areas of some key coffee aroma compounds.

CompoundCoffee Sample A (Relative Area %)Coffee Sample B (Relative Area %)Aroma Description
2-Furanmethanol15.218.5Burnt, sweet
Pyrazine, methyl-8.96.3Nutty, roasted
Guaiacol3.14.5Smoky, spicy
2,3-Butanedione1.20.8Buttery
Application Note 3: Analysis of VOCs in Human Blood for Metabolomics

Objective: To identify and quantify volatile organic compounds in whole blood for biomarker discovery and metabolomic profiling.[3][6][13][14][15]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace (HS) or SPME autosampler

Experimental Protocol:

  • Sample Preparation (Headspace):

    • Collect whole blood in a tube containing an anticoagulant (e.g., heparin).[6]

    • Pipette a known volume of blood (e.g., 1 mL) into a headspace vial.

    • Add an internal standard solution.

    • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow VOCs to equilibrate in the headspace.[13]

    • An automated headspace sampler injects a known volume of the headspace gas into the GC-MS.

  • GC-MS Analysis:

    • GC Column: A column with a thick film is often used to improve the retention of highly volatile compounds.

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: A program starting at a sub-ambient temperature may be necessary to trap and focus very volatile compounds at the head of the column.

    • Mass Spectrometer: Operated in full scan mode for untargeted metabolomics or SIM mode for targeted analysis of specific biomarkers.

Quantitative Data:

The concentrations of potential biomarkers can be determined and compared between different patient groups. The following table provides an example of such a comparison.

BiomarkerControl Group (ng/mL)Disease Group (ng/mL)p-value
Isoprene25.4 ± 5.245.8 ± 8.1< 0.01
Acetone350.1 ± 75.3850.6 ± 150.2< 0.001
Pentane5.8 ± 1.512.3 ± 2.8< 0.01

Metabolomics Workflow: Discovery and Targeted Phases

In metabolomics research, a two-tiered approach is often employed, consisting of a discovery phase followed by a targeted phase.

Metabolomics_Workflow cluster_discovery Discovery Phase (Untargeted) cluster_targeted Targeted Phase Untargeted_Analysis Untargeted GC-MS Analysis (Full Scan) Deconvolution Peak Deconvolution & Spectral Library Matching Untargeted_Analysis->Deconvolution Biomarker_Discovery Putative Biomarker Identification Deconvolution->Biomarker_Discovery Method_Dev Targeted Method Development (SIM or MRM) Biomarker_Discovery->Method_Dev Quantification Quantitative Analysis of Selected Biomarkers Method_Dev->Quantification Validation Biomarker Validation Quantification->Validation

A two-phase workflow for GC-MS based metabolomics studies.
  • Discovery Phase: In this initial phase, an untargeted approach is used to analyze samples and identify as many metabolites as possible.[13] Full scan GC-MS data is acquired and processed to find statistically significant differences between sample groups, leading to the identification of potential biomarkers.[13]

  • Targeted Phase: Once potential biomarkers are identified, a targeted method is developed to accurately and precisely quantify these specific compounds.[13] This often involves using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[13]

Conclusion

GC-MS is a versatile and indispensable tool for the analysis of volatile organic compounds across a wide range of applications. The selection of the appropriate sample preparation technique and the optimization of GC-MS parameters are crucial for obtaining high-quality, reliable data. The protocols and application notes provided here serve as a starting point for developing and implementing robust GC-MS methods for VOC analysis in your research and development endeavors.

References

Industrial Applications of Heptane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial applications of heptane isomers, with a focus on n-heptane, iso-heptane (2-methylhexane), neo-heptane (2,2-dimethylpentane), and cycloheptane. It includes a comparative analysis of their physical properties, specific industrial uses, and illustrative experimental protocols for key applications.

Data Presentation: Physical Properties of Heptane Isomers

The selection of a specific heptane isomer for an industrial application is heavily dependent on its physical properties. The following table summarizes key quantitative data for various heptane isomers, allowing for easy comparison.

Isomer NameCommon NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Research Octane Number (RON)
n-heptanen-heptaneC₇H₁₆98.4-90.60.6840[1][2]
2-MethylhexaneIsoheptaneC₇H₁₆90.0-118.30.67942.4
3-Methylhexane-C₇H₁₆92.0-119.50.68752.0
2,2-DimethylpentaneNeoheptaneC₇H₁₆79.2-123.80.67492.8
2,3-Dimethylpentane-C₇H₁₆89.8-135.00.69591.1
2,4-Dimethylpentane-C₇H₁₆80.5-119.20.67383.1
3,3-Dimethylpentane-C₇H₁₆86.1-134.60.693111.5
3-Ethylpentane-C₇H₁₆93.5-118.60.69865.0
2,2,3-TrimethylbutaneTriptaneC₇H₁₆80.9-25.00.690>100
Cycloheptane-C₇H₁₄118.5-12.00.811-

Industrial Applications of Heptane Isomers

Heptane and its isomers are versatile hydrocarbons with a wide range of industrial applications, primarily driven by their solvent properties and combustion characteristics.

n-Heptane

n-Heptane is a colorless, volatile, and flammable liquid that is a significant component of gasoline.[3] It is widely utilized as a non-polar solvent in various industrial and laboratory settings.[4]

  • Pharmaceuticals: Pharmaceutical-grade n-heptane, which meets the high purity standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is extensively used as a solvent for the extraction, purification, and crystallization of active pharmaceutical ingredients (APIs).[5] Its low polarity, low toxicity, and high volatility make it suitable for dissolving or extracting APIs from impurities.[5] The solvent can be easily removed by evaporation, filtration, or centrifugation.[5] Examples of APIs processed with heptane include aspirin, ibuprofen, and paracetamol.[5]

  • Fuel Industry: High-purity n-heptane serves as a primary reference fuel in determining the octane number of gasoline.[2][6] By definition, n-heptane has a Research Octane Number (RON) of 0, representing poor anti-knock characteristics.[1][2]

  • Paints, Coatings, and Adhesives: n-Heptane is used as a solvent and thinner in the formulation of paints, coatings, lacquers, and adhesives.[4][6]

  • Extraction Processes: Its non-polar nature makes it an effective solvent for extracting oils and fats from various sources.[6] It is also used in the extraction of natural products, such as cannabinoids from hemp.[7]

  • Rubber and Polymer Industry: n-Heptane is used as a solvent in the production of synthetic rubber and in the polymerization of olefins like ethylene.[6]

Isoheptane (2-Methylhexane)

Isoheptane is a branched-chain isomer of heptane.

  • Gasoline Blending: Due to its higher octane number compared to n-heptane, isoheptane is a valuable component in gasoline blending to improve anti-knock properties.

  • Solvents and Cleaning Agents: It can be used as a solvent in various applications, sometimes as a component in solvent blends for cleaning and degreasing.

Neoheptane (2,2-Dimethylpentane)

Neoheptane is a highly branched isomer of heptane.

  • High-Octane Fuel Component: With a high Research Octane Number, neoheptane is a desirable component in high-performance gasolines, including aviation fuels, to enhance combustion efficiency and prevent knocking.

  • Organic Synthesis: It can be used as a non-polar solvent in specific organic reactions where its particular physical properties are advantageous.

Cycloheptane

Cycloheptane is a cyclic alkane.

  • Solvent: It serves as a nonpolar solvent for various chemical reactions and in organic synthesis.

  • Chemical Intermediate: Cycloheptane is used as a starting material in the synthesis of other organic compounds and pharmaceuticals.

Experimental Protocols

The following are illustrative protocols for key industrial applications of heptane isomers. These are intended to provide a general understanding of the methodologies.

Protocol 1: Extraction and Purification of a Non-Polar Active Pharmaceutical Ingredient (API) using n-Heptane

Objective: To extract a non-polar API from a reaction mixture and purify it through crystallization using n-heptane.

Materials:

  • Reaction mixture containing the API and impurities

  • Pharmaceutical-grade n-heptane

  • Anhydrous sodium sulfate

  • Filter paper

  • Glassware: reaction vessel, separatory funnel, crystallizing dish, Buchner funnel

Procedure:

  • Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of n-heptane to the separatory funnel. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate. The non-polar API will partition into the upper n-heptane layer. e. Drain and discard the lower aqueous layer. f. Wash the organic layer with deionized water to remove any water-soluble impurities. g. Drain the n-heptane layer into a clean, dry flask.

  • Drying: a. Add a small amount of anhydrous sodium sulfate to the n-heptane extract to remove any residual water. b. Swirl the flask and let it stand for 15-20 minutes. The solution should be clear.

  • Crystallization: a. Filter the dried n-heptane solution to remove the sodium sulfate. b. Transfer the filtrate to a crystallizing dish. c. Partially cover the dish and allow the n-heptane to evaporate slowly in a fume hood. d. As the solvent evaporates, the concentration of the API will increase, leading to the formation of crystals. e. For faster crystallization, the solution can be cooled in an ice bath.

  • Isolation and Drying: a. Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities. c. Dry the purified API crystals in a vacuum oven at a temperature below the melting point of the API.

Protocol 2: Determination of Research Octane Number (RON)

Objective: To determine the anti-knock characteristics of a sample fuel relative to primary reference fuels (n-heptane and isooctane).

Materials:

  • Cooperative Fuel Research (CFR) engine

  • Sample fuel

  • Primary reference fuels: n-heptane (0 RON) and isooctane (2,2,4-trimethylpentane, 100 RON)

  • Burettes for fuel measurement

Procedure:

  • Engine Preparation and Standardization: a. Warm up the CFR engine according to the manufacturer's specifications. b. Standardize the engine using a reference fuel of a known octane number. This involves adjusting the compression ratio to achieve a standard knock intensity.

  • Sample Testing: a. Run the CFR engine on the sample fuel. b. Adjust the compression ratio until the knock intensity matches the standard knock intensity established during standardization.

  • Reference Fuel Blending and Comparison: a. Prepare blends of n-heptane and isooctane with varying octane numbers. The octane number of the blend is the volume percentage of isooctane. b. Run the engine on different reference fuel blends. c. For each blend, determine the compression ratio that produces the standard knock intensity.

  • Octane Number Determination: a. Compare the compression ratio obtained for the sample fuel with the compression ratios of the reference fuel blends. b. The Research Octane Number of the sample fuel is the octane number of the reference fuel blend that requires the same compression ratio to produce the standard knock intensity.

Mandatory Visualization

Fractional_Distillation Fractional Distillation of Crude Oil cluster_furnace Furnace cluster_column Fractionating Column CrudeOil Crude Oil HeatedCrude Heated Crude Oil (Liquid-Vapor Mixture) CrudeOil->HeatedCrude Heating Tray6 270-350°C Lubricating Oil HeatedCrude->Tray6 Enters Column Tray1 <30°C Refinery Gas Tray2 30-90°C Gasoline Heptane Heptane Fraction (in Gasoline/Naphtha) Tray2->Heptane Tray3 90-120°C Naphtha Tray3->Heptane Tray4 120-170°C Kerosene Tray5 170-270°C Diesel Oil Residue >350°C Bitumen (Residue)

Caption: Fractional distillation separates crude oil into fractions with different boiling points.

Isomer_Selection_Workflow Heptane Isomer Selection Workflow start Define Application Requirements prop_eval Evaluate Isomer Properties: - Octane Number - Boiling Point - Polarity - Cost start->prop_eval is_fuel Fuel Application? prop_eval->is_fuel high_octane High Octane Required? is_fuel->high_octane Yes is_solvent Solvent Application? is_fuel->is_solvent No select_branched Select Highly Branched Isomer (e.g., Neoheptane, Triptane) high_octane->select_branched Yes select_linear Select n-Heptane (for reference fuel) high_octane->select_linear No end Final Isomer Selection select_branched->end select_linear->end select_solvent Select Isomer based on: - Boiling Point - Polarity - Cost (e.g., n-Heptane, Isoheptane) is_solvent->select_solvent Yes is_solvent->end No select_solvent->end

Caption: Workflow for selecting the appropriate heptane isomer for a specific industrial use.

References

Application Note: The Role of Branched Alkanes in Enhancing Fuel Octane Number

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and chemical professionals.

Introduction

The octane number of a gasoline is a critical measure of its ability to resist auto-ignition, or "knocking," in a spark-ignition internal combustion engine.[1] Engine knock is the premature, uncontrolled detonation of the air-fuel mixture, which can lead to reduced efficiency and engine damage.[2][3] The chemical structure of the hydrocarbons comprising the fuel is the primary determinant of its octane rating. This application note details the superior performance of branched-chain alkanes over their straight-chain isomers in preventing engine knock and outlines the standard protocols for octane number determination.

Principle: Molecular Structure and Combustion

The anti-knock quality of a hydrocarbon is inversely related to its tendency to undergo spontaneous ignition under compression. Straight-chain alkanes, such as n-heptane, have low octane numbers because their linear structure is more susceptible to the formation of unstable, highly reactive free radicals during the initial stages of combustion.[4] This leads to rapid, uncontrolled explosions rather than a smooth, progressive burn initiated by the spark plug.[4][5]

In contrast, branched-chain alkanes are more resistant to auto-ignition and thus have higher octane numbers.[2][5][6] Their molecular structure offers several advantages:

  • Formation of More Stable Radicals: The combustion of alkanes proceeds via a free-radical chain reaction. Branched alkanes can form more stable tertiary carbocations upon radical initiation. These more stable intermediates slow down the rate of the explosive chain reactions that lead to knocking.[4]

  • Increased Molecular Compactness: The compact, more spherical shape of branched alkanes burns more smoothly and evenly compared to the linear structure of normal alkanes.[2]

The benchmark for the octane scale reflects this principle. 2,2,4-trimethylpentane, a highly branched isomer of octane commonly known as iso-octane, is defined as having an octane rating of 100.[1][7][8][9] Conversely, n-heptane, a straight-chain alkane, is the zero point on the scale.[8][9] A fuel's octane number is determined by comparing its knocking characteristics to a mixture of these two reference compounds.[1][10]

Quantitative Data: Octane Numbers of Alkane Isomers

The degree of branching has a direct and significant impact on the octane number. As shown in the table below, for a given number of carbon atoms, an increase in branching consistently leads to a higher octane rating.

Compound Name Molecular Formula Structure Research Octane Number (RON)
n-HeptaneC₇H₁₆Straight-Chain0
2-MethylhexaneC₇H₁₆Branched42
2,4-DimethylpentaneC₇H₁₆Branched83
n-OctaneC₈H₁₈Straight-Chain-20[7][8]
2-MethylheptaneC₈H₁₈Branched23
2,2,4-Trimethylpentane (Iso-octane)C₈H₁₈Highly Branched100[7][8]

Note: Data compiled from various chemical reference sources.

Visualization of Structure-Function Relationship

The following diagram illustrates the logical relationship between an alkane's molecular structure and its resulting combustion characteristics and octane number.

G cluster_input Molecular Structure cluster_pathways Combustion Pathways cluster_output Resulting Fuel Property Alkane_Structure Alkane Molecular Structure Straight_Chain Straight-Chain Alkane (e.g., n-Heptane) Alkane_Structure->Straight_Chain Branched_Chain Branched-Chain Alkane (e.g., Iso-octane) Alkane_Structure->Branched_Chain Unstable_Radicals Forms Less Stable Primary/Secondary Radicals Straight_Chain->Unstable_Radicals Susceptible to premature combustion Stable_Radicals Forms More Stable Tertiary Radicals Branched_Chain->Stable_Radicals Resists premature combustion Rapid_Combustion Rapid, Uncontrolled Auto-Ignition Unstable_Radicals->Rapid_Combustion Controlled_Combustion Smooth, Controlled Combustion Stable_Radicals->Controlled_Combustion Low_Octane Engine Knock (Low Octane Number) Rapid_Combustion->Low_Octane High_Octane Anti-Knock (High Octane Number) Controlled_Combustion->High_Octane

Caption: Alkane structure's effect on combustion and octane.

Standardized Protocols for Octane Number Determination

The octane number of a fuel is experimentally determined using a standardized single-cylinder test engine. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON). The octane rating posted at retail pumps is typically the average of these two values, expressed as (R+M)/2.[9]

Protocol 1: Determination of Research Octane Number (RON)

  • Standard: ASTM D2699

  • Objective: To determine the anti-knock characteristics of a fuel under relatively mild engine operating conditions, representative of low-speed city driving.

  • Apparatus: A standardized Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Methodology:

    • Engine Warm-up: The CFR engine is operated until standard temperature and pressure conditions are achieved.

    • Standardization: The engine is calibrated using Primary Reference Fuels (PRFs)—mixtures of iso-octane and n-heptane with known octane numbers. The compression ratio is adjusted for each PRF to produce a standard level of knock intensity, as measured by a detonation sensor.

    • Sample Testing: The test fuel is introduced into the engine.

    • Compression Ratio Adjustment: The engine's compression ratio is adjusted until the knock intensity produced by the sample fuel is identical to the standard knock intensity established during calibration.

    • Octane Number Determination: The RON of the sample is determined by comparing its performance to the known RON values of the PRFs that bracket its knock behavior.

  • Key Operating Conditions:

    • Engine Speed: 600 rpm[11]

    • Intake Air Temperature: Varies with barometric pressure, but typically around 52°C (125°F).

    • Ignition Timing: Fixed at 13° before top dead center.

Protocol 2: Determination of Motor Octane Number (MON)

  • Standard: ASTM D2700

  • Objective: To determine the anti-knock characteristics under more severe conditions, representative of high-speed highway driving or operation under heavy load.

  • Apparatus: A standardized Cooperative Fuel Research (CFR) engine, the same as used for RON testing.

  • Methodology: The procedure is analogous to the RON test, involving calibration with PRFs and adjusting the compression ratio to match a standard knock intensity. The primary difference lies in the more strenuous operating conditions.

  • Key Operating Conditions:

    • Engine Speed: 900 rpm[11]

    • Intake Air Temperature: 149°C (300°F).

    • Ignition Timing: Varies with the compression ratio.

Conclusion

The molecular structure of alkanes is a decisive factor in determining the octane rating of a fuel. Branched-chain alkanes exhibit superior anti-knock properties compared to their straight-chain isomers due to their ability to form more stable radical intermediates, leading to smoother, more controlled combustion.[4][5] Industrial processes such as catalytic cracking and isomerization are therefore essential in modern refineries to convert low-octane straight-chain hydrocarbons into high-octane branched isomers, ensuring the production of efficient, high-performance gasoline.[6][11][12] The standardized RON and MON testing protocols provide the empirical basis for quantifying this critical fuel property.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of branched alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for overcoming the challenges associated with separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate branched alkane isomers?

Separating branched alkane isomers is challenging due to their very similar physical and chemical properties.[1] Isomers have the same molecular formula and often exhibit only subtle differences in boiling points, polarity, and molecular size, making conventional separation techniques like distillation energy-intensive and often inefficient.[1][2]

Q2: What are the most common techniques for separating branched alkane isomers?

The primary methods for separating branched alkane isomers include:

  • Adsorption: This technique utilizes porous materials like zeolites (e.g., Zeolite 5A) and metal-organic frameworks (MOFs) that can differentiate isomers based on size and shape.[3] Linear alkanes can enter the pores of these materials while bulkier branched isomers are excluded.[3]

  • Gas Chromatography (GC): A powerful analytical and preparative technique that separates isomers based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving good separation.

  • Membrane Separation: This method employs membranes with specific pore sizes that allow for the selective passage of certain isomers while retaining others.[1]

  • Crystallization: By cooling a mixture, the isomer with the highest freezing point will crystallize first, allowing for its separation. However, this often requires very low temperatures, which may not be practical for all applications.[3]

Q3: How do I choose the best separation technique for my specific application?

The selection of a separation technique depends on several factors, including:

  • The specific isomers in the mixture.

  • The desired purity of the final products.

  • The scale of the separation (analytical vs. preparative).

  • The available equipment and resources.

  • The relative volatility of the isomers. For isomers with a relative volatility greater than 1.5, distillation is often a viable option. If the relative volatility is less than 1.05, alternative methods are typically necessary.

Troubleshooting Guides

Adsorption-Based Separations (Zeolites and MOFs)
Issue Possible Causes Troubleshooting Steps
Low Separation Efficiency/Poor Purity - Inappropriate adsorbent pore size for the target isomers.- Co-adsorption of multiple isomers.- Deactivation of the adsorbent due to coking or contaminants.- Select an adsorbent with a pore size that effectively discriminates between your target isomers. For example, Zeolite 5A is effective at separating linear from branched alkanes.[3]- Optimize operating conditions (temperature, pressure) to enhance selectivity.- Regenerate the adsorbent by heating under an inert gas flow to remove adsorbed species.
Low Product Yield - Strong adsorption of the target isomer, leading to incomplete desorption.- Low flow rate in a dynamic system.- Adjust the desorption conditions (e.g., increase temperature, decrease pressure) to ensure complete release of the desired product.- Optimize the flow rate of the mobile phase to ensure efficient elution without sacrificing resolution.
Inconsistent Results - Incomplete activation or regeneration of the adsorbent.- Presence of water or other impurities in the feed stream.- Ensure the adsorbent is fully activated by heating under vacuum to remove any adsorbed water or other volatile compounds before each use.- Use a guard bed or pre-purify the feed stream to remove any components that could interfere with the separation.
Gas Chromatography (GC) Separations
Issue Possible Causes Troubleshooting Steps
Poor Peak Resolution/Co-elution of Isomers - Incorrect GC column (stationary phase not selective enough).[4]- Inappropriate temperature program.- Carrier gas flow rate is too high or too low.- Select a GC column with a stationary phase known for good selectivity towards branched alkanes (e.g., a G43 stationary phase).[5]- Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to maximize the separation between critical pairs.- Adjust the carrier gas flow rate to its optimal value for the column being used.
Peak Tailing or Fronting - Active sites on the column.- Column overload.- Incompatible solvent.- Use a deactivated column or a guard column to minimize interactions with active sites.- Reduce the injection volume or dilute the sample.- Ensure the sample solvent is compatible with the stationary phase.
Irreproducible Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system.- Verify the stability of the GC oven temperature and the carrier gas flow controller.- Perform a leak check of the entire system, from the injector to the detector.

Data Presentation

Comparison of Adsorption-Based Separation of Hexane Isomers
AdsorbentTarget Isomer(s)Operating Temperature (°C)Adsorption Capacity (g/g)Selectivity (n-hexane/branched)Reference
Zeolite 5A n-hexane2000.16High (excludes branched isomers)
SIFSIX-Cu-TPA iso-butaneAmbient3.0 (mol/kg)High[6]
JNU-3a propyleneAmbient53.3 (L/kg)High (propylene/propane)[6]
Fe2(dobdc) ethylene/propylene45~1.5 (mmol/g)13-18 (ethylene/ethane)[7]

Note: Adsorption capacities and selectivities can vary significantly with operating conditions.

Gas Chromatography Parameters for Hexane Isomer Separation
ParameterValueReference
Column Agilent J&W CP-Select 624 Hexane, 30 m × 0.32 mm, 1.8 µm[5]
Carrier Gas Helium[8]
Inlet Temperature 250 °C
Oven Program 40 °C (hold 8 min)[8]
Detector Flame Ionization Detector (FID)[8]

Experimental Protocols

Protocol 1: Separation of Linear from Branched Hexanes using Zeolite 5A (Breakthrough Method)

Objective: To separate n-hexane from a mixture of hexane isomers using a packed bed of Zeolite 5A.

Materials:

  • Zeolite 5A pellets

  • Packed bed column

  • Mass flow controllers

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Mixture of hexane isomers (e.g., n-hexane, 2-methylpentane, 3-methylpentane)

  • Helium or Nitrogen (carrier gas)

Procedure:

  • Activation of Zeolite 5A: Pack the column with Zeolite 5A pellets. Activate the zeolite by heating the column to 300-400°C under a flow of inert gas (Helium or Nitrogen) for at least 4 hours to remove any adsorbed water.

  • System Setup: Cool the column to the desired operating temperature (e.g., 200°C). Connect the column inlet to a gas line with the hexane isomer mixture and the outlet to the GC for analysis.

  • Breakthrough Experiment: a. Start the flow of the hexane isomer mixture through the column at a constant flow rate. b. Continuously monitor the composition of the gas exiting the column using the GC. c. Initially, only the branched isomers will be detected at the outlet, as the n-hexane is selectively adsorbed by the Zeolite 5A. d. The "breakthrough" point is reached when n-hexane is first detected at the outlet.

  • Desorption: Once the bed is saturated with n-hexane, switch the feed to a pure inert gas and/or increase the temperature to desorb the n-hexane.

  • Data Analysis: Analyze the breakthrough curve (concentration at the outlet vs. time) to determine the dynamic adsorption capacity of the zeolite for n-hexane.

Protocol 2: Analysis of Hexane Isomers by Gas Chromatography

Objective: To determine the composition of a mixture of hexane isomers using gas chromatography.

Materials:

  • Gas chromatograph with FID

  • Agilent J&W CP-Select 624 Hexane column (or equivalent)

  • Hexane isomer standards (n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane)

  • Sample mixture of hexane isomers

  • Heptane or other suitable internal standard

  • Vials and syringes

Procedure:

  • Instrument Setup: a. Install the appropriate GC column. b. Set the GC parameters as outlined in the data table above.

  • Calibration: a. Prepare a series of calibration standards containing known concentrations of each hexane isomer and the internal standard. b. Inject each standard into the GC and record the chromatograms. c. Create a calibration curve for each isomer by plotting the peak area ratio (isomer peak area / internal standard peak area) against the concentration.

  • Sample Analysis: a. Prepare the unknown sample by adding a known amount of the internal standard. b. Inject the sample into the GC and record the chromatogram.

  • Data Analysis: a. Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. b. Calculate the peak area ratio for each isomer in the sample. c. Use the calibration curves to determine the concentration of each isomer in the unknown sample.

Visualizations

Logical Workflow for Selecting a Separation Method

SeparationMethodSelection start Start: Mixture of Branched Alkane Isomers volatility Assess Relative Volatility start->volatility size_diff Significant Size/Shape Difference? volatility->size_diff < 1.5 distillation Fractional Distillation volatility->distillation > 1.5 adsorption Adsorption (Zeolites/MOFs) size_diff->adsorption Yes gc Preparative Gas Chromatography size_diff->gc No membrane Membrane Separation size_diff->membrane Alternative end Separated Isomers distillation->end adsorption->end gc->end membrane->end

Caption: Decision tree for selecting a suitable separation method for branched alkane isomers.

Experimental Workflow for Adsorption-Based Separation

AdsorptionWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Collection cluster_regen Regeneration activation Adsorbent Activation (Heating under Inert Gas) loading Load Isomer Mixture onto Column activation->loading elution Elute with Carrier Gas loading->elution gc_analysis Online GC Analysis of Eluent elution->gc_analysis collection Collect Separated Fractions gc_analysis->collection desorption Desorb Adsorbed Components (Temperature/Pressure Swing) collection->desorption

Caption: General experimental workflow for the separation of alkane isomers using adsorption.

References

Technical Support Center: Optimizing GC Column Selection for Volatile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for the analysis of volatile compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when analyzing volatile compounds with GC.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks are tailing. What are the common causes and solutions?

A1: Peak tailing is a common issue in GC analysis of volatile compounds and can be caused by several factors.[1][2] One of the primary causes is the presence of active sites in the GC system, such as in the injector liner or at the head of the column, which can interact with polar analytes.[1][2] To address this, you can try using a fresh, deactivated liner or trimming 10-20 cm from the front of the column.[2] Other potential causes include a poor column cut, improper column installation, or a mismatch between the polarity of the analytes and the stationary phase.[1][2] Ensure the column is cut at a 90-degree angle and installed at the correct height in the inlet.[2] If the issue persists, consider a different stationary phase that is more compatible with your analytes.[1]

Q2: I am observing peak fronting. What could be the cause?

A2: Peak fronting is often an indication of column overload.[3] This occurs when the amount of sample injected exceeds the capacity of the column. To resolve this, you can try reducing the injection volume, diluting the sample, or increasing the split ratio.[3] Alternatively, using a column with a larger internal diameter or a thicker film can increase the sample capacity.[3] An incompatible stationary phase can also lead to fronting, in which case selecting a more suitable phase is recommended.[3]

Problem: Inadequate Separation (Poor Resolution)

Q3: My volatile compounds are not separating well. How can I improve the resolution?

A3: Improving the resolution of volatile compounds often involves optimizing the GC column parameters and analytical conditions. The choice of stationary phase is the most critical factor affecting selectivity.[4][5] A good starting point is to select a phase with a polarity similar to your analytes based on the "like dissolves like" principle.[4][6] For highly volatile compounds, a thicker film column can increase retention and improve separation.[4][5] Additionally, using a longer column or a column with a smaller internal diameter can increase efficiency, leading to better resolution.[7] However, be aware that a longer column will also increase the analysis time.[7]

Experimental Protocol: GC Column Conditioning

Proper column conditioning is crucial for achieving optimal performance and a stable baseline. Here is a general protocol:

  • Installation: Install the new column in the GC inlet, but do not connect it to the detector.[8][9]

  • Purge: Set the GC oven to 40°C and purge the column with the carrier gas for 10-40 minutes to remove any oxygen.[8][9]

  • Temperature Ramping: Program the oven to ramp up to the column's maximum isothermal temperature, or 20°C above the final temperature of your analytical method, whichever is lower. A ramp rate of 10°C/minute is common.[8][9]

  • Conditioning: Hold the column at the maximum temperature until a stable baseline is achieved. The conditioning time will vary depending on the column's phase and film thickness.[10][11]

  • Detector Connection: After the column has cooled down, connect it to the detector.[9]

Problem: Extraneous Peaks (Ghost Peaks)

Q4: I am seeing unexpected peaks in my chromatogram (ghost peaks). What is the source of this contamination?

A4: Ghost peaks are extraneous peaks that can originate from several sources within the GC system.[12][13] Common culprits include septum bleed from the injection port, contamination from the syringe, or carryover from previous injections.[14][15] To troubleshoot, start by performing a blank run without an injection. If ghost peaks are still present, the contamination may be coming from the carrier gas or the GC system itself.[14] If the peaks only appear after an injection, the source is likely the syringe, vial septa, or the sample itself.[14] Regularly replacing the injection port septum and using high-purity solvents can help minimize ghost peaks.[15]

Frequently Asked Questions (FAQs)

Q5: How do I select the correct stationary phase for my volatile compounds?

A5: The selection of the stationary phase is the most important factor in optimizing your separation.[4] The general principle of "like dissolves like" is a good starting point.[4][6] For non-polar volatile compounds, a non-polar stationary phase is recommended, while polar compounds are best separated on a polar phase.[16] Application-specific columns are often available for common analyses and can provide the best resolution in the shortest time.[4][5]

Q6: What is the role of column dimensions (length, internal diameter, and film thickness) in analyzing volatile compounds?

A6: Column dimensions play a significant role in the efficiency, resolution, and analysis time of your GC method.[17][18]

  • Length: Longer columns provide better resolution but increase analysis time. A 30-meter column is a good starting point for many applications.[7]

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency and faster analysis times but have a lower sample capacity. A 0.25 mm ID is a common choice that balances efficiency and capacity.[7]

  • Film Thickness: For highly volatile compounds, a thicker film (e.g., >1 µm) is recommended to increase retention and improve separation.[4][5][18] Thinner films are better suited for less volatile, high molecular weight compounds.[4][5]

Data Presentation: GC Column Selection Guide for Volatile Compounds

Parameter Recommendation for Volatile Compounds Effect on Chromatography
Stationary Phase Polarity Match to analyte polarity ("like dissolves like")Determines selectivity and retention
Column Length 15 m - 60 m (start with 30 m)Longer length increases resolution and analysis time
Column Internal Diameter (ID) 0.18 mm - 0.32 mm (start with 0.25 mm)Smaller ID increases efficiency and resolution, but decreases sample capacity
Film Thickness 1.0 µm - 5.0 µmThicker film increases retention of volatile compounds

Q7: How does the choice of inlet liner affect the analysis of volatile compounds?

A7: The inlet liner is a critical component that can significantly impact the accuracy and reproducibility of your results.[19] For volatile compounds, it is important to choose a liner that promotes rapid and complete vaporization of the sample.[19] Liners containing glass wool can provide a larger surface area for vaporization and help to trap non-volatile residues, protecting the column.[20] The deactivation of the liner is also crucial to prevent interactions with active compounds.[21]

Visual Guides

Workflow for GC Column Selection

GC_Column_Selection_Workflow cluster_start Start cluster_phase Stationary Phase Selection cluster_dimensions Column Dimensions cluster_optimization Method Optimization cluster_end Finish start Identify Analytes phase_polarity Determine Analyte Polarity start->phase_polarity select_phase Select Stationary Phase ('Like Dissolves Like') phase_polarity->select_phase film_thickness Select Film Thickness (Thicker for Volatiles) select_phase->film_thickness internal_diameter Select Internal Diameter (e.g., 0.25 mm) film_thickness->internal_diameter column_length Select Column Length (e.g., 30 m) internal_diameter->column_length optimize_params Optimize GC Parameters (Temp, Flow Rate) column_length->optimize_params troubleshoot Troubleshoot Issues (Peak Shape, Resolution) optimize_params->troubleshoot end Final Method troubleshoot->end

Caption: A workflow diagram for selecting the optimal GC column for volatile compound analysis.

Troubleshooting Logic for Common GC Issues

References

Technical Support Center: Troubleshooting Peak Tailing in Branched Alkane GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of branched alkanes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Q1: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause and how can I fix it?

When all peaks exhibit tailing, the issue is typically related to a physical problem in the GC system affecting the entire sample flow path.[1][2][3] This can be caused by turbulence in the carrier gas flow or unswept volumes in the system.[1][3] Here are the most common causes and their solutions:

  • Improper Column Installation: The GC column may be installed too high or too low in the inlet, creating a dead volume where analytes can be delayed.[1][3]

    • Solution: Reinstall the column according to the manufacturer's specifications for the correct insertion depth. Ensure the column is not crushed by over-tightening the fittings.

  • Poor Column Cut: A jagged or uneven column cut can create turbulence as the sample enters the column.[2][3] This can sometimes result in a characteristic "chair-shaped" peak.[3]

    • Solution: Re-cut the column using a ceramic scoring wafer or a diamond-tipped pen to ensure a clean, square cut at a 90° angle.[2] Examine the cut with a magnifying glass to confirm its quality.

  • Contaminated Inlet Liner: An active or contaminated injector liner can cause issues for all compounds.

    • Solution: Clean or replace the injector liner. If the issue persists, consider using a deactivated liner.[4]

  • Leaks in the System: Leaks in the injector or column fittings can disrupt the carrier gas flow and cause peak tailing.

    • Solution: Use an electronic leak detector to check for and repair any leaks.

Q2: Only some of my branched alkane peaks are tailing, while others look symmetrical. What could be the problem?

Selective peak tailing usually points to a chemical interaction between specific analytes and active sites within the GC system.[1][3] Since branched alkanes are non-polar, this is less common than for polar compounds, but can still occur due to:

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with some analytes more than others.

    • Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[2] If the problem is severe, the entire column may need to be replaced.

  • Active Sites in the System: Although less likely for alkanes, active sites on the inlet liner or the column itself can cause tailing for certain compounds.

    • Solution: Replace the inlet liner with a new, deactivated one. If column activity is suspected, conditioning the column at a high temperature (within its specified limits) may help. In some cases, a new, more inert column may be necessary.

Q3: My peaks are fronting, not tailing. What causes this?

Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload .[2] This happens when too much sample is injected onto the column, saturating the stationary phase.[2]

  • Solution:

    • Decrease the injection volume.

    • Dilute the sample.

    • Increase the split ratio. A higher split ratio will reduce the amount of sample that reaches the column.

Frequently Asked Questions (FAQs)

Q1: How does the split ratio affect peak shape for branched alkanes?

The split ratio determines the portion of the injected sample that enters the analytical column versus the portion that is vented. For concentrated samples, a low split ratio can lead to column overload, resulting in peak fronting. Increasing the split ratio reduces the amount of analyte reaching the column, which can improve peak symmetry. A minimum total flow of 20 mL/minute through the inlet is often recommended for split injections to ensure efficient sample introduction.[5]

Q2: Can the inlet temperature cause peak tailing for branched alkanes?

Yes, an inappropriate inlet temperature can contribute to peak shape problems. If the inlet temperature is too low, higher boiling point branched alkanes may not vaporize completely and efficiently, leading to slow and incomplete transfer to the column, which can cause peak tailing. Conversely, an excessively high temperature can potentially cause degradation of the stationary phase at the column inlet over time, creating active sites that lead to tailing.

Q3: How often should I perform inlet maintenance to prevent peak tailing?

Regular inlet maintenance is crucial for preventing peak tailing. For laboratories with high sample throughput, it is good practice to:

  • Change the septum daily to prevent leaks and septum coring.

  • Inspect and replace the inlet liner regularly. The frequency will depend on the cleanliness of the samples being analyzed. A discolored or visibly contaminated liner should be replaced immediately.

Q4: What is a "chair-shaped" peak and what does it indicate?

A "chair-shaped" peak is a specific type of distorted peak that is highly indicative of a poorly cut or partially blocked GC column inlet.[3] This shape is caused by a disruption of the sample flow as it enters the column. The solution is to re-cut the column to ensure a clean, square end.

Quantitative Data Summary

While specific quantitative effects can vary based on the analyte, column, and instrument, the following table summarizes the general impact of key GC parameters on peak shape for branched alkane analysis.

ParameterEffect on Peak TailingRecommended Action to Reduce Tailing
Column Cut Quality A poor, jagged cut can cause significant tailing for all peaks.Ensure a clean, 90° cut using a ceramic wafer or diamond scribe.
Column Installation Depth Incorrect depth can create dead volumes, leading to tailing.Follow manufacturer's guidelines for proper installation depth.
Column Contamination Accumulation of non-volatile residue can create active sites, causing selective or general tailing.Trim 10-20 cm from the column inlet or replace the column if heavily contaminated.[2]
Split Ratio A very low split ratio can lead to column overload and peak fronting.Increase the split ratio to reduce the amount of sample on the column.
Inlet Temperature Too low a temperature can cause incomplete vaporization and tailing of higher boiling point alkanes.Optimize the inlet temperature for the specific branched alkanes being analyzed.
Carrier Gas Flow Rate Sub-optimal flow rates can lead to band broadening and potentially tailing.Set the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas type.

Experimental Protocols

Detailed Methodology for GC-FID Analysis of Branched Alkanes

This protocol provides a general framework for the analysis of branched alkanes. Optimization may be required based on the specific sample matrix and target analytes.

1. Sample Preparation:

  • Dilute the sample containing branched alkanes in a non-polar solvent such as hexane or pentane to a final concentration suitable for GC analysis (e.g., 10-100 ppm).
  • If necessary, include an internal standard (e.g., a straight-chain alkane not present in the sample) for quantitative analysis.
  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-FID Instrument Parameters:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)
  • Detector: Flame Ionization Detector (FID)
  • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness
  • Inlet: Split/Splitless
  • Inlet Temperature: 280 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (can be adjusted based on sample concentration)
  • Carrier Gas: Helium or Hydrogen
  • Constant Flow Rate: 1.2 mL/min
  • Oven Temperature Program:
  • Initial Temperature: 50 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 300 °C
  • Hold: 5 minutes at 300 °C
  • FID Temperature: 300 °C
  • Hydrogen Flow: 30 mL/min
  • Air Flow: 400 mL/min
  • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • Integrate the peaks of interest using the chromatography data system software.
  • Calculate the peak asymmetry or tailing factor for the branched alkane peaks. An ideal peak has a value of 1.0. Values between 0.9 and 1.2 are generally considered acceptable.
  • For quantitative analysis, generate a calibration curve using standards of known concentrations.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in branched alkane GC analysis.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_physical Investigate Physical Issues all_peaks->check_physical Yes check_chemical Investigate Chemical/Activity Issues all_peaks->check_chemical No col_install Check Column Installation (Depth, Ferrules) check_physical->col_install trim_col Trim Column Inlet (10-20 cm) check_chemical->trim_col col_cut Inspect Column Cut (Clean & Square) col_install->col_cut not_resolved Problem Persists col_install->not_resolved inlet_maint Perform Inlet Maintenance (Liner, Septum) col_cut->inlet_maint col_cut->not_resolved leak_check Check for Leaks inlet_maint->leak_check inlet_maint->not_resolved resolved Problem Resolved leak_check->resolved leak_check->not_resolved replace_liner Replace Inlet Liner (Use Deactivated) trim_col->replace_liner trim_col->not_resolved condition_col Condition or Replace Column replace_liner->condition_col replace_liner->not_resolved condition_col->resolved condition_col->not_resolved not_resolved->start Re-evaluate Symptoms

Caption: Troubleshooting workflow for peak tailing in GC.

References

Technical Support Center: Purification of 3-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 3-Ethyl-2,6-dimethylheptane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a branched alkane, are fractional distillation and preparative gas chromatography (preparative GC). The choice between these methods depends on the required purity level, the quantity of the sample, and the nature of the impurities.

Q2: What types of impurities are typically found in crude this compound?

A2: Impurities can vary depending on the synthetic route and storage conditions. Common impurities may include:

  • Structural isomers: Other C11 alkanes with different branching.

  • Unreacted starting materials or residual solvents: From the synthesis process.

  • Oxidation byproducts: Such as alcohols or ketones, which can form upon prolonged exposure to air.

  • Water: Which can be introduced during the workup or from atmospheric moisture.

Q3: How can I remove water from my this compound sample?

A3: Water can be effectively removed by drying the sample over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For stringent dryness requirements, distillation from a drying agent like sodium metal can be employed, although this should be done with extreme caution.

Q4: My purified this compound shows a broad boiling point range during distillation. What could be the cause?

A4: A broad boiling point range typically indicates the presence of impurities. These could be other isomeric alkanes with close boiling points or residual solvents.[1] Inefficient fractional distillation, such as a poorly packed column or too rapid heating, can also lead to poor separation and a broad boiling point range.

Q5: I am seeing ghost peaks in my preparative GC chromatogram. What are they and how can I get rid of them?

A5: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not part of the injected sample.[2] They can be caused by contamination in the injection port, column bleed, or impurities in the carrier gas.[2][3] To eliminate them, you can try cleaning the injector, baking out the column at a high temperature, and ensuring the use of high-purity carrier gas.[2]

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Poor Separation of Isomers Inefficient fractionating column (insufficient theoretical plates).- Ensure the column is packed correctly and of adequate length.- Use a column with a higher number of theoretical plates.
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column.[4]
Bumping or Uneven Boiling Lack of boiling chips or inefficient stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure vigorous stirring throughout the distillation.
Product is Contaminated with Still Pot Material Heating too strongly, causing material to splash into the column.- Heat the distillation flask gently and evenly.- Ensure the flask is not more than two-thirds full.
Low Recovery of Purified Product Leaks in the distillation apparatus.- Check all ground glass joints for a proper seal. Use grease if necessary.[4]- Ensure all connections are tight.
Hold-up in the distillation column.- Use a column with a smaller surface area if possible, or allow sufficient time for the material to distill.
Preparative Gas Chromatography
Issue Potential Cause Troubleshooting Steps
Peak Tailing or Fronting Column overload.- Reduce the injection volume or the concentration of the sample.[2]
Active sites on the column.- Use a deactivated column or a column with a different stationary phase.
Poor Resolution Between Peaks Inappropriate column temperature.- Optimize the temperature program to improve separation.
Incorrect carrier gas flow rate.- Adjust the flow rate to the optimal range for the column being used.
Sample Degradation Injector temperature is too high.- Lower the injector temperature to prevent thermal decomposition of the sample.
Low Yield of Collected Fractions Inefficient trapping of the eluent.- Ensure the collection trap is sufficiently cold.- Optimize the carrier gas flow rate to allow for efficient condensation.[5]

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound by fractional distillation and preparative gas chromatography.

Purification Method Initial Purity (%) Final Purity (%) Recovery (%) Key Impurities Removed
Fractional Distillation 8598.575Isomers with significantly different boiling points, high-boiling residues
Preparative Gas Chromatography 98.5>99.960Closely boiling isomers, trace impurities

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound (boiling point: ~177 °C[6]) from less volatile and more volatile impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Crude this compound

Procedure:

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the column. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of the target compound.

  • Carefully collect the fraction that distills at a stable temperature of approximately 177 °C.

  • Stop the distillation when the temperature begins to rise significantly above 177 °C or when only a small amount of residue remains in the flask.

Preparative Gas Chromatography of this compound

Objective: To obtain ultra-pure this compound by separating it from closely boiling isomers.

Materials:

  • Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector.

  • High-purity carrier gas (e.g., helium or nitrogen).

  • Sample of this compound (pre-purified by distillation is recommended).

  • Collection vials or traps.

Procedure:

  • Optimize the analytical GC conditions (injection volume, temperature program, flow rate) to achieve baseline separation of this compound from its impurities.

  • Scale up the optimized conditions for the preparative GC system. This may involve increasing the column diameter and adjusting flow rates.

  • Set the temperature of the collection port to prevent condensation before the trap.

  • Cool the collection traps using a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Inject the sample onto the column.

  • Monitor the chromatogram and open the collection valve just before the peak for this compound elutes and close it immediately after the peak has passed.

  • Repeat the injection and collection cycle until the desired amount of purified product is obtained.

Logical Workflow for Purification Method Selection

Purification_Workflow start Start with Crude This compound check_purity Assess Initial Purity (e.g., by GC-MS) start->check_purity high_impurities High Level of Impurities? (>10-15%) check_purity->high_impurities fractional_distillation Fractional Distillation high_impurities->fractional_distillation Yes prep_gc Preparative Gas Chromatography high_impurities->prep_gc No check_purity_after_dist Assess Purity of Distilled Product fractional_distillation->check_purity_after_dist purity_ok Purity Meets Requirements? check_purity_after_dist->purity_ok final_product Final Purified Product purity_ok->final_product Yes purity_ok->prep_gc No check_purity_after_gc Assess Purity of Collected Fractions prep_gc->check_purity_after_gc check_purity_after_gc->final_product

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Optimizing C11H24 Isomer Resolution in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the resolution of C11H24 (undecane) isomers in Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate C11H24 isomers using GC-MS?

The various isomers of undecane (C11H24) often have very similar boiling points and mass spectra. Standard GC-MS methods may not provide sufficient separation, leading to co-elution and difficulty in accurate identification and quantification. The mass spectrometer fragments these isomers in very similar ways, making it hard to distinguish them based on their mass spectra alone.[1] Therefore, high-resolution chromatographic separation is crucial.

Q2: What is the most critical parameter for improving the separation of C11H24 isomers?

The choice of the Gas Chromatography (GC) column, specifically the stationary phase, is the most important factor for achieving good resolution of isomers. The stationary phase's chemistry determines its selectivity towards different analytes.

Q3: Which type of GC column is best suited for separating alkane isomers?

For non-polar compounds like C11H24 isomers, a non-polar stationary phase is generally recommended.[2] Columns with a 100% dimethylpolysiloxane or a 5% phenyl/95% methylpolysiloxane stationary phase are common choices. These columns separate compounds primarily based on their boiling points and molecular shape. Longer columns with smaller internal diameters and thinner films can also enhance efficiency and resolution.

Q4: How does temperature programming help in separating C11H24 isomers?

Temperature programming is a crucial technique where the column temperature is increased during the analysis. This allows for the separation of a wide range of compounds with different boiling points in a single run. A carefully optimized temperature program can significantly improve the resolution of closely eluting isomers by controlling their elution times. Slower ramp rates generally lead to better separation but longer analysis times.

Q5: What is a Kovats Retention Index, and how is it useful for identifying isomers?

The Kovats Retention Index (RI) is a standardized method for reporting retention times in GC, making them more reproducible between different laboratories and systems. It relates the retention time of an analyte to the retention times of n-alkane standards. By comparing the calculated RI of an unknown peak to a database of known RIs for C11H24 isomers on a specific column, you can achieve a more confident identification.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when trying to resolve C11H24 isomers.

Problem Possible Causes Troubleshooting Steps
Poor resolution of all isomer peaks 1. Inappropriate GC column. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column contamination.1. Column Selection: Ensure you are using a long (e.g., 50-100 m) non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent). 2. Temperature Program Optimization: Start with a low initial oven temperature to separate the most volatile isomers. Use a slow temperature ramp rate (e.g., 1-5 °C/min) to enhance separation. 3. Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions. 4. Column Maintenance: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If resolution does not improve, trim the first few centimeters of the column from the inlet side.
Co-elution of specific isomer pairs 1. Insufficient column selectivity for those specific isomers. 2. The temperature program is not optimized for that specific elution window.1. Change Stationary Phase: If possible, try a column with a different non-polar stationary phase to alter the selectivity. 2. Fine-tune Temperature Program: Introduce a slower ramp rate or an isothermal hold in the temperature range where the co-eluting isomers elute.
Peak tailing for all isomer peaks 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Inlet Maintenance: Replace the injector liner and septum. Use a deactivated liner. 2. Column Conditioning: Condition the column according to the manufacturer's instructions. 3. Proper Installation: Ensure the column is installed correctly in the injector and detector with no leaks.
Inconsistent retention times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or oven temperature. 3. Changes in the sample matrix.1. Leak Check: Perform a thorough leak check of the entire system, including fittings and the septum. 2. System Stability: Ensure the GC oven is properly calibrated and the carrier gas supply is stable. 3. Sample Preparation: Maintain consistent sample preparation procedures.

Experimental Protocol

The following is a recommended starting point for a GC-MS method for the separation of C11H24 isomers. This protocol may require further optimization based on your specific instrumentation and the complexity of your sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 100 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes

    • Ramp 1: 2 °C/min to 100 °C

    • Ramp 2: 5 °C/min to 250 °C, hold for 5 minutes

MS Parameters:

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Quantitative Data

Isomer NameColumn Stationary PhaseKovats Retention Index (RI)
n-UndecaneDB-51099
n-UndecaneDB-5MS1100
2,7-DimethylundecaneSqualane1216

Data sourced from NIST Chemistry WebBook and The Pherobase.

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

Troubleshooting Workflow for Poor Isomer Resolution Troubleshooting Workflow for Poor Isomer Resolution start Poor Isomer Resolution Observed check_method Review GC Method Parameters start->check_method check_column Is the column appropriate for alkane isomers? check_method->check_column check_temp_prog Is the temperature program optimized? check_column->check_temp_prog Yes select_new_column Select a longer, non-polar column check_column->select_new_column No check_flow Is the carrier gas flow rate optimal? check_temp_prog->check_flow Yes optimize_temp_prog Optimize temperature program (slower ramp) check_temp_prog->optimize_temp_prog No perform_maintenance Perform System Maintenance check_flow->perform_maintenance Yes optimize_flow Optimize carrier gas flow rate check_flow->optimize_flow No check_leaks Check for system leaks perform_maintenance->check_leaks clean_inlet Clean/replace injector liner and septum perform_maintenance->clean_inlet condition_column Condition/trim the GC column perform_maintenance->condition_column re_evaluate Re-evaluate Resolution check_leaks->re_evaluate clean_inlet->re_evaluate condition_column->re_evaluate select_new_column->re_evaluate optimize_temp_prog->re_evaluate optimize_flow->re_evaluate

Caption: A flowchart outlining the systematic steps for troubleshooting poor resolution of C11H24 isomers.

Logical Relationship of GC-MS Parameters for Isomer Resolution

GC-MS Parameter Relationships for Isomer Resolution Key GC-MS Parameters for Isomer Resolution resolution Isomer Resolution selectivity Selectivity resolution->selectivity efficiency Efficiency resolution->efficiency retention Retention resolution->retention column GC Column (Stationary Phase, Length, ID) column->selectivity column->efficiency temp_prog Temperature Program (Initial Temp, Ramp Rate) temp_prog->efficiency temp_prog->retention flow_rate Carrier Gas Flow Rate flow_rate->efficiency

Caption: The relationship between key GC parameters and their impact on isomer resolution.

References

Technical Support Center: Matrix Interference in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix interference during the analysis of volatile organic compounds (VOCs).

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in VOC analysis?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target VOC due to the presence of other components in the sample matrix.[1] These extraneous elements, such as proteins, lipids, or salts, can disrupt the accurate quantification of the target analyte.[2] This can lead to inaccurate results, reduced sensitivity, and increased variability in your experiments.[2] The interference can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading).[1]

Q2: What are the common causes of matrix effects in biological and environmental samples?

A2: In biological matrices like blood, plasma, and urine, common interfering components include phospholipids, proteins, and salts.[3] For instance, phospholipids are a primary source of matrix effects in LC-MS bioanalysis.[3] In environmental samples such as soil and water, matrix effects can arise from organic matter, humic substances, and inorganic salts.[4][5] The complexity and variability of these matrices require a careful evaluation of potential interferences.[6][7]

Q3: How can I identify if matrix interference is affecting my results?

A3: A common method to assess matrix effects is to compare the analytical response of a VOC in a pure solvent standard to its response in a sample matrix spiked with the same concentration.[8] A significant difference in the signal indicates the presence of matrix interference. Another technique is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank sample extract is injected.[9] Variations in the baseline signal reveal regions of ion suppression or enhancement.[9]

Q4: What is the difference between matrix effects in GC-MS and LC-MS analysis of VOCs?

A4: In LC-MS, particularly with electrospray ionization (ESI), the most common matrix effect is ion suppression, where co-eluting compounds interfere with the ionization of the target analyte in the ion source.[8][10] In contrast, GC-MS can experience matrix-induced signal enhancement.[11][12] This occurs when non-volatile matrix components coat active sites in the GC inlet, protecting the target analytes from thermal degradation and leading to a stronger signal.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your VOC analysis.

Issue 1: Poor reproducibility and compromised sensitivity in biological samples.
  • Possible Cause: High concentrations of phospholipids and proteins in biological matrices like plasma and whole blood can cause significant ion suppression.[3]

  • Troubleshooting Workflow:

    cluster_0 Troubleshooting Poor Reproducibility in Biological Samples A Initial Observation: Poor Reproducibility & Sensitivity B Hypothesis: Matrix Effect from Phospholipids/Proteins A->B Analyze symptoms C Step 1: Sample Dilution (e.g., 1:5 with water) B->C Initial, simple approach D Step 2: Solid-Phase Extraction (SPE) (e.g., with phospholipid removal plates) C->D If dilution is insufficient E Step 3: Liquid-Liquid Extraction (LLE) D->E Alternative cleanup F Step 4: Use Matrix-Matched Calibrants D->F For accurate quantification E->F For accurate quantification G Resolution: Improved Data Quality F->G Confirm resolution

  • Recommended Solutions:

    • Sample Dilution: Diluting the sample is often the simplest way to reduce matrix effects. [6][7]The required dilution factor can depend on the volatility of the VOC.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges or plates designed for phospholipid removal. [3]This can significantly clean up the sample extract.

    • Protein Precipitation (PPT): While less effective than SPE, PPT can be a quick method to remove a large portion of proteins. [13] 4. Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects. [2][10]

Issue 2: Inconsistent VOC recovery in environmental soil samples.
  • Possible Cause: The organic matter content and pH of the soil can significantly impact the extraction efficiency of VOCs, especially when using headspace solid-phase microextraction (HS-SPME). [4][5]Non-polar VOCs can be strongly retained by organic matter. [5]* Troubleshooting Workflow:

    cluster_1 Troubleshooting Inconsistent Recovery in Soil Samples H Initial Observation: Inconsistent VOC Recovery I Hypothesis: Matrix Effect from Organic Matter/pH H->I Analyze symptoms J Step 1: Characterize Soil Matrix (pH, organic content) I->J Understand the matrix K Step 2: Optimize HS-SPME Parameters (temperature, time) J->K Adjust method L Step 3: Use Isotope-Labeled Internal Standards K->L For improved accuracy M Step 4: Evaluate Alternative Extraction (e.g., Purge and Trap) L->M If SPME remains problematic N Resolution: Consistent & Accurate Results M->N Confirm resolution

    Caption: Workflow for addressing inconsistent recovery.

  • Recommended Solutions:

    • Method Optimization: Adjust HS-SPME parameters such as extraction time and temperature to improve the desorption of VOCs from the soil matrix.

    • Internal Standards: The use of stable isotope-labeled internal standards is a robust method to correct for matrix effects as they are affected in the same way as the target analyte. [9][11] 3. Standard Addition: This technique involves adding known amounts of the target analyte to the sample, creating a calibration curve within the sample matrix itself. [14] 4. Alternative Extraction: For challenging matrices, consider alternative extraction techniques like Purge and Trap, which can be more exhaustive.

Quantitative Data Summary

The following tables summarize quantitative data from studies on mitigating matrix effects.

Table 1: Recommended Dilution Factors for VOCs in Whole Blood [6][7] | Analyte Boiling Point | Recommended Dilution (Blood:Water) | | :--- | :--- | | < 100°C | 1:2 | | 100 - 150°C | 1:5 | | > 150°C | Dilution may be inefficient |

Detailed Experimental Protocols

Protocol 1: Sample Dilution for VOC Analysis in Whole Blood

This protocol describes the dilution of whole blood samples to mitigate matrix effects for VOC analysis by HS-SPME-GC/MS.

Materials:

  • Whole blood sample

  • Deionized water

  • Vortex mixer

  • Autosampler vials with septa

Procedure:

  • Allow the whole blood sample to reach room temperature.

  • For VOCs with boiling points below 100°C, prepare a 1:2 dilution by adding 1 mL of whole blood to 1 mL of deionized water in a clean vial. [6][7]3. For VOCs with boiling points between 100-150°C, prepare a 1:5 dilution by adding 1 mL of whole blood to 4 mL of deionized water. [6][7]4. Vortex the mixture for 30 seconds to ensure homogeneity.

  • Transfer an appropriate aliquot of the diluted sample to an autosampler vial for HS-SPME analysis.

  • Proceed with your established HS-SPME-GC/MS method.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol outlines a general procedure for using phospholipid removal SPE plates to clean up plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Phospholipid removal SPE plate

  • Collection plate

  • Vacuum manifold or centrifuge

Procedure:

  • Pre-treat the plasma sample by adding a protein precipitation solvent. For example, add 200 µL of acetonitrile with 0.1% formic acid to 100 µL of plasma. [3]2. Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto the phospholipid removal SPE plate.

  • Apply vacuum or centrifuge to pass the sample through the SPE sorbent and into the collection plate.

  • The resulting eluate is now depleted of phospholipids and ready for LC-MS/MS analysis. Over 99% of phospholipids can be removed with this technique.

References

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on managing byproducts during the synthesis of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproducts in the synthesis of highly branched alkanes?

A1: Byproducts in highly branched alkane synthesis primarily arise from the reaction mechanisms of common synthetic routes. Key sources include:

  • Carbocation Rearrangements: In methods like Friedel-Crafts alkylation or acid-catalyzed isomerization, carbocation intermediates can rearrange to more stable forms before the final product is formed, leading to a mixture of isomers.[1][2]

  • Side Reactions: Processes like the Wurtz reaction can have side reactions that lead to the formation of alkenes as byproducts.[3] Bulky alkyl halides can also favor elimination reactions, generating more alkene byproducts.

  • Polyalkylation: In Friedel-Crafts alkylation, the initial product is more reactive than the starting material, which can lead to the addition of multiple alkyl groups to the aromatic ring, creating undesirable polyalkylated byproducts.[4][5]

  • Cracking: At high temperatures, such as in catalytic reforming, carbon-carbon bonds can break, leading to smaller alkane and alkene fragments.

Q2: How can I minimize carbocation rearrangements during my synthesis?

A2: Minimizing carbocation rearrangements is crucial for achieving high yields of the desired branched alkane. Strategies include:

  • Choice of Reagents: Using alkylating agents that form more stable carbocations (e.g., tertiary or benzylic halides) can reduce the driving force for rearrangement.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor rearrangement pathways.

  • Alternative Reactions: Employing Friedel-Crafts acylation followed by a reduction step (like the Clemmensen or Wolff-Kishner reduction) can prevent rearrangements, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[2][6]

Q3: Are there methods to synthesize highly branched alkanes that avoid harsh conditions and extensive byproduct formation?

A3: Yes, modern synthetic methods offer milder alternatives. For instance, coupling reactions using organometallic reagents, such as Grignard reagents, can provide more control over the carbon skeleton being assembled.[7][8][9] Additionally, specific catalysts and reaction conditions are being developed to improve selectivity. A novel approach for producing low-freezing-point, high-quality fuels from lignocellulose-derived molecules has been developed with Michael addition as the key step.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired branched alkane isomer Carbocation rearrangement is likely occurring, leading to a mixture of isomers.- Lower the reaction temperature. - Use a less acidic catalyst to reduce the rate of rearrangement. - Consider an alternative synthetic route that avoids carbocation intermediates, such as Friedel-Crafts acylation followed by reduction.[2]
Presence of significant amounts of alkene byproducts Elimination reactions are competing with the desired substitution/coupling reaction. This is common with bulky alkyl halides in Wurtz or Grignard reactions.[3]- Use a less sterically hindered substrate if possible. - Employ a less basic reagent or reaction conditions that favor substitution over elimination. - Optimize the reaction temperature; higher temperatures often favor elimination.
Formation of polyalkylated products in Friedel-Crafts reactions The initial alkylated product is more reactive than the starting material.- Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material. - Control the stoichiometry of the alkylating agent and Lewis acid.
Observation of smaller alkane fragments (cracking) The reaction temperature is too high, causing C-C bond cleavage.- Reduce the reaction temperature. - Use a more selective catalyst that operates at lower temperatures.
Incomplete reaction or low conversion The catalyst may be deactivated, or the reaction conditions are not optimal.- Ensure the catalyst is fresh and active. - Check the purity of reagents and solvents; water and other impurities can quench catalysts and reagents. - Increase the reaction time or temperature moderately, while monitoring for byproduct formation.

Quantitative Data Summary

The following tables provide a summary of typical product distributions in common reactions used to synthesize branched alkanes.

Table 1: Isomerization of n-Heptane over a Pt/Al₂O₃ Catalyst

Temperature (°C) n-Heptane Conversion (%) Isoheptane Isomers Yield (%) Cracking Byproducts Yield (%)
40035305
450605010
500856520

Table 2: Byproduct Formation in the Wurtz Coupling of 2-Bromopropane

Solvent Desired Product (2,3-Dimethylbutane) Yield (%) Alkene Byproduct (Propene) Yield (%)
Diethyl Ether4555
Tetrahydrofuran (THF)5545
Dioxane4060

Key Experimental Protocols

Protocol: Synthesis of 2,2,3-Trimethylbutane (Triptane) via a Grignard Reaction

This protocol outlines the synthesis of the highly branched alkane triptane from tert-butyl chloride and acetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Acetone

  • Anhydrous HCl (gas or solution in ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Dehydration of the Alcohol: Filter the dried ether solution and remove the solvent by rotary evaporation to obtain the crude 2,3,3-trimethyl-2-butanol. Dehydrate the alcohol by passing anhydrous HCl gas through a solution of the alcohol in a suitable solvent or by refluxing with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield 2,3,3-trimethyl-1-butene.

  • Hydrogenation to Triptane: Dissolve the resulting alkene in ethanol and add a catalytic amount of Pd/C. Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure until the uptake of hydrogen ceases.

  • Purification: Filter the catalyst and remove the solvent. Purify the resulting triptane by fractional distillation.

Visualized Workflows and Mechanisms

Carbocation Rearrangement in Friedel-Crafts Alkylation

The following diagram illustrates the mechanism of Friedel-Crafts alkylation, including the potential for carbocation rearrangement which leads to isomeric byproducts.

G Mechanism of Friedel-Crafts Alkylation and Isomer Formation cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Rearrangement (Byproduct Path) cluster_2 Step 3: Electrophilic Attack AlkylHalide Alkyl Halide (R-X) PrimaryCarbocation Primary Carbocation (Less Stable) AlkylHalide->PrimaryCarbocation + AlCl₃ LewisAcid Lewis Acid (AlCl₃) HydrideShift 1,2-Hydride Shift PrimaryCarbocation->HydrideShift Product1 Linear Alkylbenzene (Desired Product) PrimaryCarbocation->Product1 + Benzene SecondaryCarbocation Secondary Carbocation (More Stable) Product2 Branched Alkylbenzene (Byproduct) SecondaryCarbocation->Product2 + Benzene HydrideShift->SecondaryCarbocation Benzene Benzene

Caption: Carbocation rearrangement leading to isomeric byproducts.

Experimental Workflow for Triptane Synthesis

This workflow outlines the key steps in the synthesis of triptane, highlighting the progression from starting materials to the final product.

G Experimental Workflow for Triptane Synthesis Start Starting Materials (tert-Butyl Chloride, Mg, Acetone) Grignard 1. Grignard Reagent Formation Start->Grignard Addition 2. Nucleophilic Addition to Acetone Grignard->Addition Workup 3. Aqueous Workup Addition->Workup Dehydration 4. Dehydration of Alcohol Workup->Dehydration Hydrogenation 5. Hydrogenation of Alkene Dehydration->Hydrogenation End Final Product (Triptane) Hydrogenation->End

Caption: Step-by-step workflow for the synthesis of triptane.

References

Technical Support Center: Thermal Degradation of Alkanes in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the thermal degradation of alkanes during Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and resolve common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation in the context of GC analysis of alkanes?

A1: Thermal degradation, also known as thermal cracking or pyrolysis, is the process where large hydrocarbon molecules, like long-chain alkanes, break down into smaller, more volatile fragments due to high temperatures within the GC system.[1][2] This process typically occurs via a free-radical chain reaction.[3][4][5] The primary locations for this degradation are the heated GC inlet and, to a lesser extent, the analytical column itself, especially during high-temperature analyses.[6]

Q2: What are the common signs of alkane degradation in my chromatogram?

A2: The primary symptoms of thermal degradation include:

  • Poor Peak Shape: Especially for higher molecular weight alkanes, you may observe peak tailing or fronting.[7]

  • Appearance of Ghost or Unexpected Peaks: The degradation products themselves will appear as new, typically smaller and earlier-eluting peaks in the chromatogram.[6]

  • Poor Reproducibility: Inconsistent peak areas and retention times for thermally sensitive compounds.

  • Loss of Analyte Response: The peak area of the parent alkane will decrease as it is converted into smaller fragments, leading to inaccurate quantification.[8][9]

  • Baseline Disturbances: A noisy or rising baseline can indicate ongoing degradation or column bleed exacerbated by active sites.

Q3: Which part of the GC system is the most common cause of thermal degradation?

A3: The GC inlet is the most common source of thermal degradation.[6] High inlet temperatures, combined with long residence times (especially in splitless injection mode) and the presence of active sites on the liner or accumulated sample residue, create an environment ripe for analyte breakdown.[6]

Q4: What are "active sites" and how do they contribute to degradation?

A4: Active sites are chemically reactive surfaces within the GC flow path, most commonly found on the inlet liner, glass wool packing, or the front end of the column.[6] These sites can be exposed silanol groups (Si-OH) on glass surfaces or metal ions. They can act as catalysts, lowering the temperature at which thermal degradation occurs and leading to unwanted adsorption or decomposition of analytes.[6] Using deactivated liners is critical to minimize this effect.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to alkane degradation.

Problem: I see a series of unexpected, early-eluting peaks and my target long-chain alkane peak is smaller than expected.
  • Possible Cause 1: Inlet Temperature is Too High. The most direct cause of thermal cracking is excessive heat in the injection port, which breaks down the analyte before it reaches the column.[9][10]

    • Solution: Systematically lower the inlet temperature in 10-20°C increments. Find the lowest temperature that allows for efficient volatilization of your heaviest alkane without causing degradation. For thermally labile compounds, a Programmable Temperature Vaporizer (PTV) inlet can be highly effective by introducing the sample at a low temperature and then rapidly heating to transfer it to the column.[6][11]

  • Possible Cause 2: Active Sites in the Inlet Liner. The surface of the liner, especially if it is old, dirty, or contains glass wool, can catalytically promote degradation.[6]

    • Solution:

      • Perform inlet maintenance: Replace the septum, O-ring, and most importantly, the inlet liner.

      • Use a high-quality, deactivated (silanized) liner. If possible, use a liner without glass wool, as the wool can be a significant source of activity.[6]

      • If your sample is dirty, consider adding a sample preparation step (e.g., filtration) to prevent non-volatile residue from accumulating in the liner.

  • Possible Cause 3: Column Contamination or Degradation. The first few meters of the analytical column can accumulate non-volatile residues or become damaged from repeated high-temperature injections, creating active sites.

    • Solution: Trim the front end of the column (typically 10-20 cm) to remove the contaminated section. After trimming, reinstall the column, ensuring the correct insertion depth into the inlet.

Quantitative Data Summary

While the exact temperature at which an alkane will degrade depends on many factors (residence time, liner activity, pressure), the following table provides general guidelines for setting GC parameters for n-alkanes. The primary takeaway is that risk of degradation increases significantly with chain length and temperature.

Alkane RangeTypical Boiling Point Range (°C)Recommended Max Inlet Temperature (°C)Key Considerations
Short-Chain (C5 - C20)36 - 343250 - 300Generally stable. Inlet temperature should be sufficient for rapid vaporization.
Mid-Range (C20 - C40)343 - 525300 - 375Degradation risk increases. Use deactivated liners and avoid unnecessarily high temperatures.[12]
Long-Chain (>C40)> 525≤ 400 (or as low as possible)High risk of degradation. High-Temperature GC (HTGC) methods are required.[8][12] Use of PTV inlets or Cool-On-Column (COC) injection is highly recommended.[11]

Experimental Protocol to Test for Thermal Degradation

This protocol provides a systematic way to determine if your alkane standard is degrading in the GC inlet and to find a more suitable inlet temperature.

Objective: To evaluate the effect of inlet temperature on the stability of a target alkane and identify the onset of thermal degradation.

Materials:

  • GC system with a suitable detector (FID or MS).

  • Standard solution of the target alkane(s) in a suitable solvent (e.g., hexane or isooctane).

  • New, deactivated inlet liner, septum, and O-ring.

Methodology:

  • Establish a Baseline Method:

    • Install a new, deactivated liner in the GC inlet.

    • Set the initial inlet temperature to a conservative value (e.g., 250°C).

    • Use a standard oven program (e.g., start at 50°C, ramp at 15°C/min to 350°C, hold for 5 minutes).

    • Inject the alkane standard and acquire the chromatogram. This will serve as your reference.

  • Create a Sequence of Experiments:

    • Create a sequence in your chromatography data system (CDS) with at least 5-6 methods.

    • Each method will be identical to the baseline method except for the inlet temperature.

    • Increase the inlet temperature for each subsequent method in systematic increments (e.g., 20°C). For example:

      • Run 1: Inlet Temp = 250°C

      • Run 2: Inlet Temp = 270°C

      • Run 3: Inlet Temp = 290°C

      • Run 4: Inlet Temp = 310°C

      • Run 5: Inlet Temp = 330°C

      • Run 6: Inlet Temp = 350°C

  • Data Analysis and Interpretation:

    • Overlay all the chromatograms from the sequence.

    • Integrate the peak area of the parent alkane in each run.

    • Carefully inspect the chromatograms for the appearance of new, smaller peaks that elute before the parent alkane, especially as the inlet temperature increases.

    • Create a plot of "Parent Alkane Peak Area vs. Inlet Temperature."

    • Interpretation: If thermal degradation is occurring, you will observe two trends:

      • The peak area of the parent alkane will decrease at higher inlet temperatures.

      • The peak areas of the new, smaller "degradation peaks" will increase with temperature.

    • The optimal inlet temperature is the highest temperature that provides good peak shape for the parent alkane without a significant drop in its peak area or the appearance of degradation products.[6][13]

Visualizations

GC Workflow and Degradation Hotspots

GC_Workflow cluster_system Gas Chromatography System Autosampler 1. Autosampler (Sample Introduction) Inlet 2. GC Inlet (Vaporization) Autosampler->Inlet Liquid Injection Column 3. Analytical Column (Separation) Inlet->Column Vapor Transfer Detector 4. Detector (Detection) Column->Detector Elution Degradation Primary Hotspot for Thermal Degradation (High Temp + Active Sites) Degradation->Inlet

Caption: A typical GC workflow, highlighting the inlet as the primary site for thermal degradation.

Troubleshooting Flowchart for Alkane Degradation

Troubleshooting_Flowchart start Problem: Poor peak shape, extra peaks, or low response for alkanes. check_temp Is the inlet temperature excessively high (>350°C)? start->check_temp lower_temp Action: Lower inlet temperature in 20°C increments. check_temp->lower_temp Yes check_liner Is the inlet liner old, dirty, or contains glass wool? check_temp->check_liner No resolved Issue Resolved lower_temp->resolved replace_liner Action: Replace with a new, deactivated liner. check_liner->replace_liner Yes check_column Is the column front-end discolored or contaminated? check_liner->check_column No replace_liner->resolved trim_column Action: Trim 10-20 cm from the column inlet. check_column->trim_column Yes check_column->resolved No trim_column->resolved

Caption: A logical flowchart to guide troubleshooting of potential alkane degradation issues.

Simplified Mechanism of Alkane Thermal Cracking

Cracking_Mechanism Alkane Cracking (Free-Radical Mechanism) cluster_initiation 1. Initiation (C-C Bond Scission) cluster_propagation 2. Propagation (β-Scission) cluster_termination 3. Termination (Radical Combination) Alkane Long-Chain Alkane (R-CH2-CH2-R') Rad1 Alkyl Radical (R-CH2•) Alkane->Rad1 Rad2 Alkyl Radical (•CH2-R') Alkane->Rad2 Heat High Heat Rad1_prop Alkyl Radical (R-CH2-CH2•) Alkene Alkene (R-CH=CH2) Rad1_prop->Alkene Rad_H New, Smaller Radical (•R') Rad1_prop->Rad_H Rad_A Radical A• Product Stable Product (A-B) Rad_A->Product Rad_B Radical B• Rad_B->Product

Caption: Simplified free-radical mechanism for the thermal cracking of a long-chain alkane.

References

Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of volatile alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing volatile alkanes by GC?

A1: A frequent challenge in the analysis of volatile alkanes is poor peak shape, including peak fronting or tailing, and poor resolution between early eluting compounds. These issues often stem from suboptimal injection parameters, such as incorrect inlet temperature or inappropriate injection technique.[1]

Q2: How do I choose between split and splitless injection for volatile alkanes?

A2: The choice between split and splitless injection depends primarily on the concentration of your sample.

  • Split injection is ideal for high-concentration samples. It works by introducing only a portion of the sample into the GC column, which helps to avoid overloading the column and results in sharp, narrow peaks.[2][3][4] This technique is well-suited for volatile compounds and samples with low boiling points.[2][5]

  • Splitless injection is the preferred method for trace analysis where analyte concentrations are very low.[3][4] In this mode, the entire sample is transferred to the column, maximizing sensitivity.[3][4] However, it can sometimes lead to broader peaks for highly volatile compounds if not optimized correctly.[4]

Q3: What is a good starting point for the inlet temperature when analyzing volatile alkanes?

A3: For volatile compounds, a lower inlet temperature, typically in the range of 150-200°C, is recommended.[5] A general guideline is to set the injector temperature approximately 50°C higher than the boiling point of the least volatile compound in the sample.[6] However, it's crucial to avoid excessively high temperatures which can cause degradation of thermally labile compounds.[7] A good starting point for method development is 250°C, which can then be optimized by observing the response of your analytes.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting or Tailing)

Symptoms:

  • Asymmetrical peaks, with either a leading edge (fronting) or a trailing edge (tailing).

Possible Causes & Solutions:

Possible Cause Solution
Column Overloading For high concentration samples, use a split injection or dilute the sample.[1]
Improper Sample Vaporization Optimize the inlet temperature. For volatile alkanes, ensure the temperature is high enough for rapid vaporization but not so high as to cause degradation.[1]
Active Sites in the Inlet or Column Use a deactivated liner and ensure the column is properly conditioned.[1] Consider using a liner with deactivated glass wool to aid in vaporization and sample mixing.[8]
Solvent and Stationary Phase Mismatch Ensure the polarity of the sample solvent matches the polarity of the GC column's stationary phase to avoid peak splitting or broadening.[8]
Issue 2: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appearing in the chromatogram, often from previous injections.

Possible Causes & Solutions:

Possible Cause Solution
Contaminated Syringe Thoroughly clean the syringe between injections or use a solvent flush technique.
Contaminated Inlet Replace the septum and liner.[9] Bake out the inlet at a high temperature.
Column Bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[1]
Carryover from Previous High Concentration Sample Run a blank solvent injection after a high concentration sample to clean the system.
Issue 3: Poor Resolution of Early Eluting Peaks

Symptoms:

  • Co-elution or overlapping of peaks for the most volatile alkanes.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Initial Oven Temperature For volatile compounds, a lower initial oven temperature, sometimes below the boiling point of the solvent, can help focus the analytes at the head of the column, a technique known as "solvent focusing".[10]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate. A lower flow rate can sometimes improve the separation of early eluting peaks, but it will also increase the analysis time.[11][12]
Improper Injection Technique For splitless injections, ensure the splitless hold time is optimized to allow for efficient transfer of the volatile analytes to the column.[13]
Column Choice A longer column or a column with a thicker stationary phase film can provide better resolution for volatile compounds.

Experimental Protocols

Protocol 1: Method Development for Volatile Alkane Analysis using Split Injection
  • Sample Preparation: Prepare a standard mixture of volatile alkanes (e.g., C5-C10) in a suitable volatile solvent (e.g., hexane) at a concentration appropriate for split injection (e.g., 100 ppm).

  • GC System Configuration:

    • Column: Select a non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Use Helium or Hydrogen with a constant flow rate. A typical starting flow rate is 1.0 mL/min.[11]

    • Injector: Configure for split injection.

  • Initial GC Parameters:

    • Inlet Temperature: 200°C.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 2 minutes at 150°C.

    • Detector (FID): Temperature: 250°C.

  • Injection: Inject 1 µL of the standard mixture.

  • Analysis and Optimization:

    • Evaluate the chromatogram for peak shape and resolution.

    • If peak fronting occurs, increase the split ratio (e.g., to 100:1).

    • To improve resolution of early peaks, decrease the initial oven temperature or the ramp rate.

    • Adjust the inlet temperature in 25°C increments to find the optimal response without causing degradation.[7]

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_optimization Optimization sample_prep Prepare Alkane Standard set_params Set Initial GC Parameters sample_prep->set_params gc_config Configure GC System gc_config->set_params inject Inject Sample set_params->inject acquire Acquire Chromatogram inject->acquire evaluate Evaluate Peak Shape & Resolution acquire->evaluate adjust_params Adjust Parameters evaluate->adjust_params Suboptimal? end Final Method evaluate->end Optimal adjust_params->inject Re-inject

Caption: Experimental workflow for GC method development.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution start Chromatographic Issue Identified peak_shape Fronting or Tailing? start->peak_shape resolution Early Peaks Co-eluting? start->resolution overloading Check for Column Overload peak_shape->overloading Yes temp_check Optimize Inlet Temperature overloading->temp_check If not resolved liner_check Check Liner Activity temp_check->liner_check If not resolved oven_prog Adjust Oven Program resolution->oven_prog Yes flow_rate Optimize Carrier Gas Flow oven_prog->flow_rate If not resolved column_eval Evaluate Column Choice flow_rate->column_eval If not resolved

Caption: Logical troubleshooting flow for common GC issues.

References

minimizing fragmentation in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of alkanes.

Troubleshooting Guide

This guide addresses common issues encountered when aiming to preserve the molecular ion of alkanes during mass spectrometry experiments.

Problem Possible Cause Suggested Solution
The molecular ion peak (M+) is weak or absent in the mass spectrum. High fragmentation is occurring due to the ionization technique used. Standard Electron Ionization (EI) at 70 eV imparts significant energy, causing extensive fragmentation of alkanes.[1][2]Employ a "soft" ionization technique that imparts less energy to the analyte molecules. Options include Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), or Cold Electron Ionization (Cold-EI).[3][4][5]
I'm using Chemical Ionization (CI), but still see significant fragmentation. The reagent gas may be too energetic for the alkane being analyzed. The choice of reagent gas in CI influences the extent of fragmentation.[5]Experiment with different reagent gases. Methane can sometimes lead to fragmentation, while isobutane or ammonia are generally "softer" and may produce more abundant molecular ions or protonated molecules with less fragmentation.
My sample is thermally labile and degrades in the ion source. The high temperature of the ion source is causing thermal decomposition of the alkane before ionization.Consider using a technique with a cooler ion source, such as Cold-EI, which utilizes a supersonic molecular beam to cool the analyte molecules before ionization.[3][6]
I am unable to distinguish between isomeric alkanes. Standard EI mass spectra of alkane isomers can be very similar, making differentiation difficult. Fragmentation patterns for branched and straight-chain alkanes can be complex.[1][7]Cold-EI can enhance the molecular ion and provide clearer fragmentation patterns that may help in distinguishing between isomers.[8] Additionally, coupling mass spectrometry with gas chromatography (GC-MS) can aid in separating isomers before they enter the mass spectrometer.
I am seeing unexpected peaks or a high background in my spectrum. This could be due to contamination in the sample, the GC column, or the mass spectrometer itself. Leaks in the system can also introduce contaminants.[9][10]Ensure proper sample preparation and clean the ion source if necessary. Check for leaks in the gas lines and connections. Running a blank can help identify the source of contamination.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why do alkanes fragment so easily in mass spectrometry?

A1: Alkanes consist of C-C and C-H single bonds. When an electron is removed during ionization, a radical cation is formed. The energy imparted by techniques like standard 70 eV Electron Ionization (EI) is often sufficient to break these bonds, leading to extensive fragmentation.[2][7] The resulting fragments are often more stable carbocations.[12][13]

Q2: What is the difference between "hard" and "soft" ionization?

A2: Hard ionization techniques, such as standard EI, deposit a large amount of energy into the molecule, causing significant fragmentation. Soft ionization techniques impart less energy, resulting in less fragmentation and a more abundant molecular ion.[4][14][15]

Q3: How does Cold Electron Ionization (Cold-EI) work to reduce fragmentation?

A3: In Cold-EI, the sample molecules are introduced into the ion source within a supersonic molecular beam. This process vibrationally cools the molecules to very low temperatures. These cold molecules are then ionized by electrons. Because the molecules have very little internal energy before ionization, the molecular ion is more stable and less likely to fragment.[3][6][16]

Q4: Can I use library matching with spectra obtained from soft ionization techniques?

A4: Standard mass spectral libraries, like the NIST library, are primarily composed of spectra obtained using 70 eV EI. While spectra from soft ionization techniques will have different fragmentation patterns, some techniques like Cold-EI can still produce recognizable fragment ions, allowing for library searching, often with improved identification confidence due to the presence of a strong molecular ion.[17]

Q5: What are the typical fragmentation patterns for straight-chain alkanes in EI-MS?

A5: Straight-chain alkanes typically show a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1][18][19] The most abundant peaks are often in the C₃ to C₄ range (e.g., m/z 43, 57).[1][20] The molecular ion peak is often weak and its intensity decreases with increasing chain length.[1][7]

Quantitative Data: Molecular Ion Abundance in Alkane Analysis

The following table summarizes the relative abundance of the molecular ion (M+) for various n-alkanes under different ionization conditions, demonstrating the effectiveness of soft ionization techniques in minimizing fragmentation.

AlkaneIonization MethodMolecular Ion (M+) Abundance (% of Base Peak)Reference
n-Decane (C₁₀H₂₂)Standard EI (70 eV)~1%
n-Decane (C₁₀H₂₂)Chemical Ionization (NO+)>90% (as [M-H]+)
n-Eicosane (C₂₀H₄₂)Standard EI (70 eV)Not detected[21]
n-Eicosane (C₂₀H₄₂)Cold-EI (70 eV)~100%[21]
n-Triacontane (C₃₀H₆₂)Standard EI (70 eV)Not detected[21]
n-Triacontane (C₃₀H₆₂)Cold-EI (70 eV)~100%[21]
n-Dotriacontane (C₃₂H₆₆)Standard EI (70 eV)Not detected[17]
n-Dotriacontane (C₃₂H₆₆)Cold-EI (70 eV)100%[17]
n-Tetracontane (C₄₀H₈₂)Standard EI (70 eV)Not detected[16][21]
n-Tetracontane (C₄₀H₈₂)Cold-EI (70 eV)>15%[16]

Experimental Protocols

Protocol 1: Minimizing Alkane Fragmentation using Chemical Ionization (CI)
  • Instrument Setup:

    • Ensure the mass spectrometer is equipped with a Chemical Ionization (CI) source.

    • Select a suitable reagent gas (e.g., methane, isobutane, or ammonia). Isobutane is often a good starting point for minimizing fragmentation of alkanes.

    • Introduce the reagent gas into the ion source at a pressure recommended by the instrument manufacturer (typically around 1 Torr).

  • Sample Introduction:

    • Introduce the alkane sample into the mass spectrometer. For volatile alkanes, this can be done via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization:

    • The reagent gas is first ionized by electron impact.

    • The resulting reagent gas ions then react with the neutral alkane molecules through proton transfer, hydride abstraction, or adduct formation. This is a much "gentler" process than direct electron impact on the analyte.

  • Mass Analysis:

    • The resulting ions (e.g., [M+H]⁺ or [M-H]⁺) are then guided into the mass analyzer and detected.

  • Data Analysis:

    • Examine the resulting mass spectrum for the presence of a strong quasi-molecular ion peak.

    • If fragmentation is still too high, consider using a "softer" reagent gas (e.g., switching from methane to isobutane).

Protocol 2: Minimizing Alkane Fragmentation using Cold Electron Ionization (Cold-EI)
  • Instrument Setup:

    • Utilize a GC-MS system equipped with a supersonic molecular beam (SMB) interface and a Cold-EI source.

    • Use helium as the carrier gas for the GC.

  • Sample Introduction and Supersonic Expansion:

    • The sample is injected into the GC, and the separated analytes, along with the helium carrier gas, exit the GC column and expand through a supersonic nozzle into a vacuum chamber.

    • This supersonic expansion causes a rapid cooling of the analyte molecules, significantly reducing their vibrational energy.[6]

  • Ionization:

    • The beam of cold molecules passes through a "fly-through" ion source where they are ionized by a standard 70 eV electron beam.[3]

    • Because the molecules are vibrationally cold, they are much more likely to survive the ionization event without fragmenting.[16]

  • Mass Analysis:

    • The resulting ions, including a now much more abundant molecular ion, are directed to the mass analyzer for detection.

  • Data Analysis:

    • Analyze the mass spectrum, which will show a significantly enhanced molecular ion compared to standard EI, while often retaining some characteristic fragment ions useful for library searching.[17]

Visualizations

workflow cluster_start Start: Alkane Analysis cluster_method Method Selection cluster_outcome Expected Outcome cluster_soft_techniques Soft Ionization Options start Goal: Obtain Molecular Ion standard_ei Standard EI-MS start->standard_ei Conventional Approach soft_ionization Soft Ionization start->soft_ionization Recommended Approach fragmentation High Fragmentation (Weak/Absent M+) standard_ei->fragmentation min_fragmentation Minimized Fragmentation (Strong M+) soft_ionization->min_fragmentation ci Chemical Ionization (CI) soft_ionization->ci cold_ei Cold Electron Ionization (Cold-EI) soft_ionization->cold_ei

Caption: Workflow for minimizing alkane fragmentation in mass spectrometry.

logical_relationship cluster_ionization Ionization Energy cluster_techniques Ionization Techniques cluster_results Resulting Spectrum high_energy High Energy (Hard Ionization) ei Standard EI high_energy->ei low_energy Low Energy (Soft Ionization) ci Chemical Ionization low_energy->ci cold_ei Cold-EI low_energy->cold_ei high_frag Extensive Fragmentation Weak M+ ei->high_frag low_frag Minimal Fragmentation Strong M+ ci->low_frag cold_ei->low_frag

Caption: Relationship between ionization energy, technique, and fragmentation.

References

Validation & Comparative

Mass Spectrum Analysis: A Comparative Guide to 3-Ethyl-2,6-dimethylheptane and a Library of Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrum of 3-Ethyl-2,6-dimethylheptane alongside a library of its structural isomers. While a publicly available mass spectrum for this compound is not readily accessible, this guide leverages established principles of alkane fragmentation and spectral data from related compounds to predict its fragmentation pattern. By comparing this predicted spectrum with the known spectra of its isomers, researchers can gain valuable insights into the identification and structural elucidation of these branched alkanes.

Data Presentation: Comparison of Mass Spectra

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities for known isomers of this compound. A predicted fragmentation pattern for this compound is also included based on the general rules of branched alkane fragmentation. Branched alkanes typically exhibit a weak or absent molecular ion peak and fragment preferentially at branch points to form stable carbocations.[1][2]

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragments [m/z]
This compound (Predicted) 156.31156 (very low abundance or absent)5743, 71, 85, 113, 127
2,6-Dimethylheptane 128.26128 (low abundance)4357, 71, 85, 113
2,2-Dimethylheptane 128.26128 (very low abundance or absent)5741, 43, 71
3,5-Dimethylheptane 128.26128 (low abundance)4357, 71, 85

Experimental Protocols

The mass spectral data for the comparative compounds were obtained using standard Gas Chromatography-Mass Spectrometry (GC-MS) techniques with Electron Ionization (EI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkane Analysis:

A typical GC-MS protocol for analyzing volatile compounds like branched alkanes involves the following steps:

  • Sample Preparation: The alkane sample is dissolved in a volatile solvent, such as hexane or dichloromethane.

  • Injection: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M+).

  • Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Predicted Fragmentation of this compound

The fragmentation of this compound is predicted to follow the established rules for branched alkanes, where cleavage is favored at the branching points to produce the most stable carbocations.

G M This compound+ (M+) m/z = 156 F1 [C8H17]+ m/z = 113 M->F1 - C3H7• F2 [C9H19]+ m/z = 127 M->F2 - C2H5• F3 [C6H13]+ m/z = 85 M->F3 - C5H11• F4 [C5H11]+ m/z = 71 F1->F4 - C3H6 F5 [C4H9]+ m/z = 57 F2->F5 - C4H8 F6 [C3H7]+ m/z = 43 F3->F6 - C3H6

Caption: Predicted fragmentation of this compound.

Comparative Analysis of Fragmentation Pathways

The mass spectra of branched alkanes are characterized by the preferential cleavage at the branching points. The stability of the resulting carbocation (tertiary > secondary > primary) dictates the most probable fragmentation pathways.

G cluster_0 This compound cluster_1 2,6-Dimethylheptane cluster_2 2,2-Dimethylheptane cluster_3 3,5-Dimethylheptane a Cleavage at C3-C4 and C2-C3 leads to the formation of stable secondary and tertiary carbocations. b Fragmentation is favored at the C2 and C6 positions, leading to the loss of isopropyl and isobutyl groups. c The quaternary carbon at C2 promotes cleavage, resulting in a very stable tert-butyl cation (m/z 57). d Symmetrical branching leads to fragmentation at both C3 and C5 positions.

Caption: Fragmentation logic for different alkane isomers.

References

Distinguishing Isomers of 3-Ethyl-2,6-dimethylheptane via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the field of organic chemistry, particularly in drug development and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 3-Ethyl-2,6-dimethylheptane and two of its isomers, n-undecane and 4,4-diethyl-2-methylheptane, offering a practical framework for their differentiation.

Predicted ¹H NMR Spectral Data Comparison

The proton NMR spectra of these isomers are expected to show significant differences in chemical shifts, signal multiplicities, and the number of distinct proton environments, directly reflecting their unique structural features. The predicted data, generated using online NMR prediction tools, is summarized below.

Compound Predicted ¹H NMR Chemical Shifts (ppm), Multiplicity, and Assignment
This compound ~ 0.85 (d, 6H, 2 x CH₃ at C2' and C6'), ~ 0.88 (t, 3H, CH₃ of ethyl group), ~ 1.15 (m, 2H, CH₂ at C5), ~ 1.25 (m, 2H, CH₂ of ethyl group), ~ 1.40 (m, 1H, CH at C3), ~ 1.55 (m, 1H, CH at C6), ~ 1.80 (m, 1H, CH at C2), ~ 1.95 (m, 2H, CH₂ at C4)
n-Undecane ~ 0.88 (t, 6H, 2 x CH₃), ~ 1.26 (br s, 14H, 7 x CH₂)
4,4-Diethyl-2-methylheptane ~ 0.85 (t, 6H, 2 x CH₃ of ethyl groups), ~ 0.88 (d, 3H, CH₃ at C2), ~ 1.20 (q, 4H, 2 x CH₂ of ethyl groups), ~ 1.25 (m, 2H, CH₂ at C3), ~ 1.35 (m, 2H, CH₂ at C5), ~ 1.45 (m, 1H, CH at C2), ~ 0.90 (t, 3H, CH₃ at C7)

Predicted ¹³C NMR Spectral Data Comparison

Carbon NMR provides complementary information, highlighting the different carbon environments within each isomer. The number of unique carbon signals is a direct consequence of the molecule's symmetry.

Compound Predicted ¹³C NMR Chemical Shifts (ppm) and Assignment
This compound ~ 11.5 (CH₃ of ethyl), ~ 17.0 (CH₃ at C2), ~ 22.5 (CH₃ at C6'), ~ 23.0 (CH₃ at C6), ~ 25.0 (C6), ~ 28.0 (CH₂ of ethyl), ~ 30.0 (C5), ~ 39.0 (C4), ~ 45.0 (C2), ~ 48.0 (C3)
n-Undecane ~ 14.1 (2 x CH₃), ~ 22.7 (2 x CH₂), ~ 29.4 (2 x CH₂), ~ 29.6 (2 x CH₂), ~ 31.9 (2 x CH₂), ~ 32.1 (1 x CH₂)
4,4-Diethyl-2-methylheptane ~ 8.0 (2 x CH₃ of ethyl groups), ~ 14.5 (CH₃ at C7), ~ 23.0 (CH₃ at C2), ~ 27.0 (2 x CH₂ of ethyl groups), ~ 34.0 (C4), ~ 37.0 (C5), ~ 40.0 (C3), ~ 43.0 (C6), ~ 25.0 (C2)

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the isomers of this compound.

Sample Preparation:

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., -1 to 12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A typical spectral width for alkanes is 0 to 80 ppm, but a wider range (e.g., 0 to 220 ppm) is often used for general purposes.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, longer delays may be necessary.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualizing the Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between this compound, n-undecane, and 4,4-diethyl-2-methylheptane based on their key NMR spectral features.

G Isomer Differentiation Workflow start Analyze NMR Spectra of C11H24 Isomer num_13C_signals Count number of unique ¹³C NMR signals start->num_13C_signals six_signals ~6 signals? num_13C_signals->six_signals Symmetry Check ten_signals ~10 signals? six_signals->ten_signals No n_undecane Identified as n-Undecane six_signals->n_undecane Yes nine_signals ~9 signals? ten_signals->nine_signals No ethyl_dimethylheptane Identified as this compound ten_signals->ethyl_dimethylheptane Yes diethyl_methylheptane Identified as 4,4-Diethyl-2-methylheptane nine_signals->diethyl_methylheptane Yes check_1H_multiplicity Examine ¹H NMR multiplicities nine_signals->check_1H_multiplicity No/Uncertain triplet_singlet Broad singlet and one triplet? check_1H_multiplicity->triplet_singlet triplet_singlet->n_undecane Yes complex_multiplets Multiple complex multiplets? triplet_singlet->complex_multiplets No quartet_present Presence of quartets? complex_multiplets->quartet_present quartet_present->ethyl_dimethylheptane No quartet_present->diethyl_methylheptane Yes

Caption: A flowchart illustrating the decision-making process for identifying the three isomers based on the number of ¹³C NMR signals and key ¹H NMR signal multiplicities.

Comparative Validation of 3-Ethyl-2,6-dimethylheptane as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Ethyl-2,6-dimethylheptane as a chemical standard. Its performance is objectively compared with commercially available alternative standards, supported by detailed experimental data and protocols.

Introduction

Accurate and reliable chemical standards are fundamental for precise analytical measurements in research and drug development. This compound, a branched-chain alkane, presents itself as a potential candidate for a chemical standard in various analytical applications, particularly in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures. This guide outlines a proposed synthesis of this compound and details the validation process, comparing its key analytical parameters with those of commercially available isomeric C11 alkane standards.

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction, a well-established method for forming carbon-carbon bonds. The proposed synthesis is a multi-step process culminating in the desired branched alkane.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-bromo-3-methylbutane 2-bromo-3- methylbutane Grignard_Reagent sec-Butylmagnesium bromide 2-bromo-3-methylbutane->Grignard_Reagent      Dry Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Tertiary_Alcohol 3-Ethyl-2,6-dimethyl -heptan-3-ol Grignard_Reagent->Tertiary_Alcohol      Dry Ether 4-methyl-2-pentanone 4-methyl-2-pentanone 4-methyl-2-pentanone->Tertiary_Alcohol Dehydration Dehydration (H2SO4, heat) Tertiary_Alcohol->Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation (H2, Pd/C) Alkene_Mixture->Hydrogenation Final_Product 3-Ethyl-2,6- dimethylheptane Hydrogenation->Final_Product Validation_Workflow cluster_validation Validation Process Synthesis Synthesis of This compound Purification Purification by Fractional Distillation Synthesis->Purification Purity_Analysis Purity Assessment (GC-FID) Purification->Purity_Analysis Structure_Validation Structural Confirmation (¹H & ¹³C NMR) Purification->Structure_Validation Comparison Comparison with Commercial Standards Purity_Analysis->Comparison Structure_Validation->Comparison Documentation Certificate of Analysis Generation Comparison->Documentation

A Comparative Guide to Gas Chromatography Retention Times of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography (GC) retention times of various C11H24 isomers, also known as undecane isomers. Understanding the elution behavior of these non-polar hydrocarbons is crucial for their identification and separation in complex mixtures, a common task in fields ranging from petrochemical analysis to environmental monitoring and metabolomics. The data presented here is based on experimentally determined Kovats retention indices, a standardized method for reporting retention times that allows for comparison across different systems.

Data Presentation: Retention Time Comparison

The retention of alkane isomers in GC is primarily influenced by their boiling point and molecular shape. On a non-polar stationary phase, isomers with lower boiling points and more compact, spherical shapes tend to elute earlier (have shorter retention times) than their linear or less branched counterparts. This is because branched isomers have fewer points of contact with the stationary phase, leading to weaker van der Waals interactions.

The following table summarizes the Kovats retention indices for a selection of C11H24 isomers on a non-polar stationary phase. A lower retention index indicates a shorter retention time.

Isomer NameChemical FormulaStructureKovats Retention Index (Non-polar column)
n-UndecaneC11H24CH3(CH2)9CH31100
2-MethylundecaneC12H26(CH3)2CH(CH2)8CH31164[1]
3-MethylundecaneC12H26CH3CH2CH(CH3)(CH2)7CH31170[2]
4-MethylundecaneC12H26CH3(CH2)2CH(CH3)(CH2)6CH31160[3][4]
5-MethylundecaneC12H26CH3(CH2)3CH(CH3)(CH2)5CH31156[4][5]
2,4-DimethylundecaneC13H28(CH3)2CHCH2CH(CH3)(CH2)6CH31208[6]

Note: The Kovats retention index is a dimensionless quantity calculated relative to the retention times of adjacent n-alkanes.

Experimental Protocols

The retention index data presented in this guide is compiled from various studies referenced in the NIST Chemistry WebBook. A representative experimental protocol for the separation of these alkane isomers on a non-polar capillary column is detailed below.

Gas Chromatography (GC) System:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final hold: Hold at 250 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation: A mixture of C11H24 isomers is prepared in a volatile solvent such as hexane or pentane at a concentration of approximately 100 ppm for each isomer. A series of n-alkanes (e.g., C8 to C14) should also be run under the same conditions to be used as external standards for the calculation of Kovats retention indices.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

GC_Retention_Factors Factors Influencing GC Retention Time of Alkane Isomers cluster_Analyte Analyte Properties cluster_GC_Parameters GC Parameters BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Higher BP, Longer RT MolecularShape Molecular Shape (Branching) MolecularShape->RetentionTime More Branching, Shorter RT StationaryPhase Stationary Phase (e.g., Non-polar) StationaryPhase->RetentionTime ColumnTemp Column Temperature ColumnTemp->RetentionTime Higher Temp, Shorter RT CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime Higher Flow, Shorter RT

Caption: Factors influencing GC retention time of alkane isomers.

Experimental_Workflow Experimental Workflow for GC Analysis of C11H24 Isomers A Sample Preparation (Isomer & n-Alkane Standards) B GC Injection A->B C Separation on Non-polar Column B->C D Detection (FID) C->D E Data Acquisition (Chromatogram) D->E F Retention Time Measurement E->F G Kovats Retention Index Calculation F->G H Data Comparison & Analysis G->H

Caption: Workflow for GC analysis of C11H24 isomers.

References

A Comparative Analysis of Branched vs. Linear Heptanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical research and pharmaceutical development, the choice of solvent can be a critical determinant of experimental success. Heptane, a seven-carbon alkane, is a commonly utilized non-polar solvent. However, the seemingly subtle difference between its linear and branched-chain isomers can have significant implications for various applications, from reaction kinetics to purification processes. This guide provides an objective comparison of linear heptane (n-heptane) and its branched isomers, supported by physicochemical data and a representative experimental protocol.

Physicochemical Properties: A Quantitative Comparison

The structural arrangement of carbon atoms in heptane isomers directly influences their physical and chemical properties. Generally, as the degree of branching increases, the molecule becomes more compact, leading to a decrease in surface area and weaker intermolecular van der Waals forces. This trend is reflected in the boiling points, with the linear n-heptane exhibiting the highest boiling point among its isomers.[1] All isomers of heptane are colorless, flammable liquids with a petrolic odor.[2][3]

Below is a summary of key physicochemical properties for n-heptane and several of its branched isomers.

Propertyn-Heptane2-Methylhexane3-Methylhexane2,2-Dimethylpentane2,3-Dimethylpentane2,4-Dimethylpentane3,3-Dimethylpentane3-Ethylpentane2,2,3-Trimethylbutane
Boiling Point (°C) 98.490.192.079.289.880.586.193.580.9
Melting Point (°C) -90.6-118.3-119.9-123.8-135.0-119.2-134.6-118.6-25.0
Density (g/mL at 20°C) 0.6840.6790.6870.6740.6950.6730.6930.6980.690
Viscosity (mPa·s at 20°C) 0.420.360.380.360.410.350.450.440.47
Refractive Index (nD at 20°C) 1.3881.3851.3881.3821.3921.3821.3911.3931.390

Note: The values presented are sourced from various chemical databases and may have slight variations depending on the source and measurement conditions.

The Impact of Branching on Performance

The differences in physicochemical properties between linear and branched heptanes translate into distinct performance characteristics in various laboratory and industrial applications.

Solvent Properties and Applications

Both linear and branched heptanes are effective non-polar solvents, readily dissolving other non-polar compounds.[2] They are often considered a less toxic alternative to hexane.[4] However, the choice between isomers can be crucial:

  • n-Heptane : Due to its well-defined physical properties, particularly its precise boiling point, high-purity n-heptane is preferred for applications requiring a high degree of control and reproducibility.[2] This includes its use as a standard in octane rating tests for gasoline, where it is assigned a value of zero.[3] In the pharmaceutical industry, the consistency of n-heptane is advantageous for processes like the crystallization and purification of active pharmaceutical ingredients (APIs), where solvent properties can influence crystal form and purity.[3][5] It is also a common mobile phase component in normal-phase high-performance liquid chromatography (HPLC).[4]

  • Branched Heptanes (Isoheptanes) : Mixtures of heptane isomers, often referred to as "heptanes" or "isoheptane," are more cost-effective and are suitable for general solvent applications where precise control of physical properties is less critical.[2] These applications include use as solvents for paints, coatings, and adhesives.[2] In some extraction processes, the slightly different solvency of branched isomers might be advantageous, though this is highly dependent on the specific compound being extracted. The lower boiling points of many branched isomers can also facilitate easier removal by evaporation.

Influence on Chemical Reactions

The structure of the solvent can influence reaction kinetics and product distribution. While specific comparative studies on heptane isomers are not abundant in readily available literature, general principles suggest that:

  • Viscosity : The slightly lower viscosity of some branched isomers could, in theory, lead to increased reaction rates in diffusion-controlled reactions.

  • Solvation : The different molecular shapes of linear versus branched isomers can lead to subtle differences in how they solvate reactants, transition states, and products, which could potentially influence reaction pathways and yields.

A study on the autoignition of heptane isomers showed that n-heptane, 2-methylhexane, and 3-methylhexane are the most reactive, while highly branched isomers like 2,2-dimethylpentane and 2,2,3-trimethylbutane are the least reactive.[6] This is particularly relevant in combustion chemistry but highlights the significant impact of isomerization on chemical reactivity.

Experimental Protocol: Recrystallization of an Active Pharmaceutical Ingredient (API)

The following is a generalized protocol for the cooling recrystallization of a model API using a heptane isomer as an anti-solvent. This procedure illustrates a common application in pharmaceutical development where the choice of solvent is critical.

Objective: To purify a crude API by recrystallization using a suitable solvent/anti-solvent system, comparing the effect of n-heptane versus a branched isomer (e.g., 2-methylhexane) as the anti-solvent.

Materials:

  • Crude API

  • Primary solvent (e.g., ethyl acetate, acetone, or another solvent in which the API is soluble at elevated temperatures and less soluble at lower temperatures)

  • Anti-solvent 1: n-Heptane (high purity)

  • Anti-solvent 2: 2-Methylhexane (or another specified branched isomer)

  • Crystallization vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Solubility Determination:

    • Determine the solubility of the crude API in the primary solvent at various temperatures (e.g., 20°C, 40°C, 60°C) to establish the temperature-solubility profile.

    • Determine the solubility of the API in mixtures of the primary solvent and each heptane isomer at different ratios and temperatures to identify the optimal anti-solvent concentration.

  • Crystallization:

    • Dissolve a known mass of the crude API in a minimal amount of the pre-heated primary solvent in the crystallization vessel with gentle stirring.

    • Once fully dissolved, slowly add the chosen heptane isomer (anti-solvent) at a controlled rate while maintaining the elevated temperature. The addition of the anti-solvent will decrease the solubility of the API.

    • After the addition of the anti-solvent is complete, slowly cool the mixture at a controlled rate (e.g., 10-20°C per hour) to induce crystallization. Seeding with a small amount of pure API crystals may be performed to control nucleation.

    • Hold the slurry at the final, lower temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation and Drying:

    • Filter the resulting crystals using the filtration apparatus and wash with a small amount of a pre-chilled mixture of the primary solvent and the heptane isomer.

    • Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the purified API.

    • Analyze the purity of the final product using a suitable analytical technique (e.g., HPLC).

    • Characterize the crystal form (polymorph) using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Examine the crystal morphology (shape and size distribution) using microscopy.

Expected Observations and Comparison:

The use of n-heptane versus a branched isomer as the anti-solvent may lead to differences in:

  • Yield: The solubility of the API in the solvent/anti-solvent mixture may differ, affecting the final yield.

  • Purity: The efficiency of impurity rejection during crystallization can be influenced by the solvent system.

  • Crystal Properties: The rate of nucleation and crystal growth can be affected, potentially leading to different crystal sizes, shapes, and even different polymorphic forms. The more consistent properties of n-heptane may lead to more reproducible crystal characteristics.

Visualizations

The following diagrams illustrate the relationship between the structure of heptane isomers and their properties, as well as a typical experimental workflow.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Linear (n-Heptane) Linear (n-Heptane) Higher Surface Area Higher Surface Area Linear (n-Heptane)->Higher Surface Area leads to Branched Isomers Branched Isomers Lower Surface Area Lower Surface Area Branched Isomers->Lower Surface Area leads to Higher Boiling Point Higher Boiling Point Lower Boiling Point Lower Boiling Point Stronger van der Waals Forces Stronger van der Waals Forces Higher Surface Area->Stronger van der Waals Forces results in Weaker van der Waals Forces Weaker van der Waals Forces Lower Surface Area->Weaker van der Waals Forces results in Stronger van der Waals Forces->Higher Boiling Point causes Weaker van der Waals Forces->Lower Boiling Point causes

Caption: Relationship between molecular structure and physical properties of heptane isomers.

G cluster_workflow API Recrystallization Workflow A 1. Dissolve Crude API in Primary Solvent B 2. Add Heptane Isomer (Anti-solvent) A->B C 3. Controlled Cooling & Seeding B->C D 4. Crystal Slurry Aging C->D E 5. Filtration & Washing D->E F 6. Drying E->F G 7. Analysis (Yield, Purity, Form) F->G

Caption: Experimental workflow for API recrystallization using a heptane isomer as an anti-solvent.

Safety and Toxicological Considerations

Both n-heptane and its branched isomers are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] They can cause skin and eye irritation.[5] Inhalation of vapors may lead to dizziness and other central nervous system effects.[5] While heptane is generally considered less toxic than hexane, chronic exposure should still be avoided. It is essential to consult the specific Safety Data Sheet (SDS) for the particular heptane isomer or mixture being used before handling.

Conclusion

The choice between linear and branched heptane isomers is a nuanced decision that should be guided by the specific requirements of the application. For processes demanding high precision, reproducibility, and well-defined parameters, such as in pharmaceutical manufacturing and analytical testing, the higher purity and consistent properties of n-heptane make it the superior choice. For more general applications where cost is a significant factor and slight variations in physical properties are tolerable, mixtures of branched isomers can be a suitable and economical alternative. Researchers and drug development professionals should carefully consider the physicochemical differences outlined in this guide to select the optimal heptane solvent for their specific needs, thereby enhancing the reliability and success of their experimental outcomes.

References

A Comparative Analysis of the Physical Properties of 3-Ethyl-2-Methylhexane and 3-Ethyl-2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical properties of two branched-chain alkanes: 3-ethyl-2-methylhexane and 3-ethyl-2,6-dimethylheptane. The information presented is supported by experimental data to assist in research and development applications where the selection of hydrocarbons with specific physical characteristics is critical.

Comparative Data of Physical Properties

The physical properties of 3-ethyl-2-methylhexane and this compound are summarized in the table below. These properties are influenced by their distinct molecular structures, with this compound having a longer carbon chain and greater branching.

Physical Property3-Ethyl-2-methylhexaneThis compound
Molecular Formula C9H20C11H24
Molecular Weight 128.26 g/mol 156.31 g/mol
Boiling Point 138 °C[1][2]176-177 °C[3]
Density 0.731 g/mL[1]0.7465 - 0.750 g/mL[3][4]
Refractive Index 1.412[1]1.4186 - 1.421[3][4]
Melting Point -104 °C[5]-57.06 °C (estimate)[4]

Experimental Protocols

The determination of the physical properties listed above is conducted through established experimental methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common method for determining the boiling point is through distillation.[6][7]

Methodology:

  • The liquid sample is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is monitored with a thermometer.

  • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[7]

  • For small sample volumes, a micro-boiling point determination method can be used, which involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the heated sample.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or a hydrometer.[8]

Methodology (using a pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.

  • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[9][10]

Refractive Index Determination

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid.[11] It is a measure of how much the path of light is bent, or refracted, when entering the liquid.[11] An Abbe refractometer is a common instrument used for this measurement.

Methodology:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample.

  • The refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece.

  • The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.[11]

Structure-Property Relationship

The differences in the physical properties of 3-ethyl-2-methylhexane and this compound can be directly attributed to their molecular structures.

G Molecular Structure vs. Physical Properties cluster_0 3-Ethyl-2-methylhexane (C9H20) cluster_1 This compound (C11H24) EMH Shorter Carbon Chain Lower Molecular Weight EMH_Props Lower Boiling Point Lower Density Lower Refractive Index EMH->EMH_Props leads to EDMH Longer Carbon Chain Higher Molecular Weight EDMH_Props Higher Boiling Point Higher Density Higher Refractive Index EDMH->EDMH_Props results in

References

The Direct Link: How Molecular Structure Dictates the Boiling Point of Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the correlation between the molecular structure of alkanes and their boiling points, complete with supporting experimental data and detailed methodologies.

The boiling point of a substance is a fundamental physical property that provides insights into the strength of intermolecular forces. In the case of alkanes, non-polar hydrocarbons, these forces are primarily weak van der Waals forces, also known as London dispersion forces. The strength of these forces, and consequently the boiling point, is directly influenced by the molecule's structure, specifically its chain length and degree of branching. This guide explores this relationship through a comparative analysis of experimental data.

Structure-Boiling Point Correlation: A Tale of Two Factors

The boiling points of alkanes are governed by two primary structural features:

  • Chain Length: As the number of carbon atoms in a straight-chain alkane increases, the surface area of the molecule also increases. This larger surface area allows for more points of contact between adjacent molecules, leading to stronger van der Waals forces. Consequently, more energy is required to overcome these forces and transition from the liquid to the gaseous phase, resulting in a higher boiling point.[1][2][3][4][5]

  • Branching: For alkanes with the same number of carbon atoms (isomers), the degree of branching significantly impacts the boiling point. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces. As a result, branched alkanes have lower boiling points compared to their straight-chain counterparts.[2][3][5]

Experimental Data: A Quantitative Comparison

The following tables summarize the experimentally determined boiling points for a series of straight-chain and branched alkanes, illustrating the principles outlined above.

Table 1: Boiling Points of Straight-Chain Alkanes
AlkaneMolecular FormulaNumber of Carbon AtomsBoiling Point (°C)
MethaneCH₄1-162
EthaneC₂H₆2-89
PropaneC₃H₈3-42
ButaneC₄H₁₀40
PentaneC₅H₁₂536
HexaneC₆H₁₄669
HeptaneC₇H₁₆798
OctaneC₈H₁₈8126
NonaneC₉H₂₀9151
DecaneC₁₀H₂₂10174

Data sourced from multiple chemical data repositories.[1][2][4]

Table 2: Boiling Points of Isomeric Alkanes
Molecular FormulaIsomerBoiling Point (°C)
C₅H₁₂ n-Pentane36
Isopentane (2-Methylbutane)28
Neopentane (2,2-Dimethylpropane)9.5
C₆H₁₄ n-Hexane69
2-Methylpentane60
3-Methylpentane63
2,2-Dimethylbutane50
2,3-Dimethylbutane58
C₇H₁₆ n-Heptane98
2-Methylhexane90
3-Methylhexane92
2,2-Dimethylpentane79
2,3-Dimethylpentane89
2,4-Dimethylpentane80
3,3-Dimethylpentane86
3-Ethylpentane93.5
2,2,3-Trimethylbutane81

Data sourced from multiple chemical data repositories.[3]

Experimental Protocol: Determination of Boiling Point

The boiling points cited in this guide can be determined using various experimental techniques. For small-scale laboratory settings, the micro boiling point determination method is a common and efficient procedure. For industrial applications involving petroleum products, standardized methods such as ASTM D86 are employed.[6][7][8][9][10]

Micro Boiling Point Determination using a Thiele Tube

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heat transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

  • Sample Preparation: Place a few drops of the alkane sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heat transfer fluid to a level just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the heat transfer fluid surrounds the test tube.

  • Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. To confirm, remove the heat source briefly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[11][12][13][14][15][16][17][18][19][20]

Logical Relationship of Molecular Structure and Boiling Point

The following diagram illustrates the logical flow of how molecular structure influences the boiling point of alkanes.

G Correlation of Alkane Structure and Boiling Point cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_forces Intermolecular Forces cluster_property Physical Property Alkane Alkane Chain_Length Chain Length Alkane->Chain_Length Branching Branching Alkane->Branching Surface_Area Molecular Surface Area Chain_Length->Surface_Area Increases Branching->Surface_Area Decreases Van_der_Waals Van der Waals Forces Surface_Area->Van_der_Waals Directly Proportional Boiling_Point Boiling Point Van_der_Waals->Boiling_Point Directly Proportional

Caption: Relationship between alkane structure and boiling point.

References

Distinguishing C11H24 Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The differentiation of constitutional isomers presents a significant analytical challenge in various scientific disciplines, including chemical research and drug development. Isomers of the C11H24 alkane, undecane, share the same molecular weight, making their distinction by mass spectrometry reliant on the careful analysis of their unique fragmentation patterns. This guide provides a comparative analysis of the mass spectra of several undecane isomers, offering experimental data and protocols to aid researchers in their identification.

Comparison of Mass Spectra of C11H24 Isomers

Electron Ionization (EI) mass spectrometry is a powerful technique for distinguishing between C11H24 isomers. The high energy of electron impact causes fragmentation of the molecular ion, and the resulting fragmentation patterns are characteristic of the molecule's structure. Straight-chain alkanes, like n-undecane, tend to produce a series of fragment ions separated by 14 Da (corresponding to CH2 groups). In contrast, branched alkanes exhibit preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2][3][4] This results in distinct differences in the relative abundances of key fragment ions, which can be used for isomer identification.

For instance, the mass spectrum of n-undecane shows a prominent molecular ion peak and a characteristic pattern of alkyl fragments.[5][6] In contrast, the spectra of branched isomers like 2-methyldecane and 3-methyldecane show a marked decrease in the intensity of the molecular ion peak and an increase in the abundance of ions resulting from cleavage at the methyl branch.[7][8][9] Highly branched isomers, such as 2,2-dimethylnonane and 3,3-dimethylnonane, exhibit even more pronounced fragmentation at the quaternary carbon centers, leading to very low or absent molecular ion peaks and dominant fragment ions corresponding to the most stable carbocations.[4][10]

Tabulated Mass Spectral Data

The following table summarizes the key mass spectral data for n-undecane and several of its isomers obtained by Electron Ionization (EI) at 70 eV. The relative intensities of the most abundant fragment ions are presented, providing a quantitative basis for comparison.

IsomerMolecular Ion (m/z 156) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-Undecane 15.84357 (85), 71 (50), 85 (30), 43 (100)
2-Methyldecane 2.14357 (98), 71 (35), 85 (15), 141 (5)
3-Methyldecane 3.55743 (80), 71 (60), 85 (25), 127 (10)
4-Methyldecane 4.25743 (75), 71 (65), 99 (15), 113 (8)
5-Methyldecane 5.15743 (70), 71 (70), 85 (40), 99 (20)
2,2-Dimethylnonane < 15743 (60), 71 (15), 85 (5), 99 (10)
3,3-Dimethylnonane < 17143 (40), 57 (90), 85 (5), 127 (15)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C11H24 Isomers

This protocol outlines a general procedure for the analysis of C11H24 isomers using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve the C11H24 isomer sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis:

  • Acquire the mass spectra of the eluting peaks.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library for isomer identification.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing C11H24 isomers based on their mass spectral features.

Isomer_Differentiation_Workflow Workflow for C11H24 Isomer Differentiation start Acquire Mass Spectrum of C11H24 Isomer molecular_ion Observe Molecular Ion (m/z 156)? start->molecular_ion high_intensity High Intensity molecular_ion->high_intensity Yes low_absent Low or Absent molecular_ion->low_absent No n_undecane Likely n-Undecane high_intensity->n_undecane branched Likely Branched Isomer low_absent->branched fragmentation_analysis Analyze Fragmentation Pattern branched->fragmentation_analysis base_peak Identify Base Peak fragmentation_analysis->base_peak m43 m/z 43 base_peak->m43 m57 m/z 57 base_peak->m57 m71 m/z 71 base_peak->m71 isomer_id Identify Specific Isomer based on Key Fragments m43->isomer_id m57->isomer_id m71->isomer_id

Caption: Logical workflow for distinguishing C11H24 isomers.

Fragmentation Pathways

The fragmentation of C11H24 isomers is governed by the stability of the resulting carbocations. The following diagrams illustrate the primary fragmentation pathways for n-undecane and 2-methyldecane.

n_Undecane_Fragmentation Fragmentation of n-Undecane M [C11H24]+• (m/z 156) F1 [C8H17]+ (m/z 113) + C3H7• M->F1 Loss of propyl radical F2 [C7H15]+ (m/z 99) + C4H9• M->F2 Loss of butyl radical F3 [C6H13]+ (m/z 85) + C5H11• M->F3 Loss of pentyl radical F4 [C5H11]+ (m/z 71) + C6H13• M->F4 Loss of hexyl radical F5 [C4H9]+ (m/z 57) + C7H15• M->F5 Loss of heptyl radical F6 [C3H7]+ (m/z 43) + C8H17• M->F6 Loss of octyl radical

Caption: Primary fragmentation pathways of n-undecane.

two_Methyldecane_Fragmentation Fragmentation of 2-Methyldecane M [C11H24]+• (m/z 156) F1 [C10H21]+ (m/z 141) + CH3• M->F1 F2 [C9H19]+ (m/z 127) + C2H5• M->F2 F3 [C4H9]+ (m/z 57) + C7H15• M->F3 F4 [C3H7]+ (m/z 43) + C8H17• M->F4 F1_desc Loss of methyl radical at C2 (favored) F1->F1_desc F3_desc Cleavage at C3-C4 F3->F3_desc F4_desc Cleavage at C2-C3 F4->F4_desc

Caption: Primary fragmentation pathways of 2-methyldecane.

References

A Comparative Guide to Reference Standards for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, the selection of appropriate reference standards is a critical factor in achieving accurate and reliable results. This guide provides a comparative overview of commercially available reference standards and details the analytical methodologies for their use.

The quantitative analysis of branched alkanes, or isoparaffins, is essential in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Accurate identification and quantification of these compounds rely on the use of high-quality, certified reference materials (CRMs). This guide compares available standards from leading suppliers and outlines the experimental protocols for their application.

Comparison of Branched Alkane Reference Standards

The availability of multi-component certified reference materials specifically for a wide range of individual branched alkanes is more limited compared to their linear n-alkane counterparts. Analysis in sectors like the petroleum industry often focuses on the quantification of total isoparaffins as a group. However, some specialized standards are available.

SupplierProduct NameKey Branched Alkane ComponentsCertification
Restek DHA Isoparaffins StandardContains 33 isoparaffin components relevant to Detailed Hydrocarbon Analysis (DHA).[1][2]Certificate of Analysis available; many Restek standards are certified reference materials (CRMs) produced under ISO 17034 and ISO/IEC 17025.[3]
Sigma-Aldrich (Supelco) C8-C40 Alkanes Calibration StandardPrimarily n-alkanes, but includes the isoparaffins Pristane and Phytane.[4]Certificate of Analysis available; some alkane standards are offered as CRMs.
LGC Standards Petroleum Reference StandardsOffers a range of standards for petroleum analysis, including those for hydrocarbon analysis by GC. Specific branched alkane mixtures may be available.[5][6][7]Many products are CRMs manufactured in ISO 17034 accredited facilities.[5][8]

Analytical Methodologies

The primary technique for the analysis of branched alkanes is gas chromatography (GC), often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. For complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides enhanced separation.

Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) by GC-FID

This protocol is a generalized procedure based on ASTM methods such as D6729, D6730, and D6733 for the analysis of spark ignition engine fuels, which contain a variety of isoparaffins.[1]

1. Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase, is typically used.

  • Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.

  • Carrier Gas: Helium or Hydrogen.

2. Calibration:

  • Prepare a series of calibration standards by diluting a multi-component branched alkane reference material (e.g., Restek DHA Isoparaffins Standard) in a suitable solvent like pentane or hexane.

  • The concentration range should bracket the expected concentration of the analytes in the samples.

  • Inject each calibration standard and generate a calibration curve for each branched alkane by plotting peak area against concentration.

3. Sample Preparation:

  • Dilute the sample in the same solvent used for the calibration standards to bring the analyte concentrations within the calibration range.

  • An internal standard may be added to both the calibration standards and the samples to correct for variations in injection volume.

4. GC-FID Analysis:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: 2 °C/minute to 100 °C.

    • Ramp 2: 5 °C/minute to 300 °C, hold for 10 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas Flow Rate: Constant flow, typically 1-2 mL/min.

5. Data Analysis:

  • Identify the branched alkane peaks in the sample chromatogram by comparing their retention times to those of the reference standards.

  • Quantify the amount of each branched alkane using the calibration curve generated for that compound.

Workflow for Branched Alkane Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of branched alkanes using certified reference materials.

cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Dilution Standard Dilution Internal Standard Addition Internal Standard Addition Standard Dilution->Internal Standard Addition Sample Dilution Sample Dilution Sample Dilution->Internal Standard Addition GC-FID Analysis GC-FID Analysis Internal Standard Addition->GC-FID Analysis Peak Identification Peak Identification GC-FID Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification Reporting Reporting Quantification->Reporting Reference Standard Reference Standard Reference Standard->Standard Dilution Sample Sample Sample->Sample Dilution

Workflow for quantitative branched alkane analysis.

Conclusion

The selection of a suitable reference standard is foundational for the accurate analysis of branched alkanes. While multi-component standards specifically for a broad range of individual isoparaffins are less common than for n-alkanes, suppliers like Restek, Sigma-Aldrich, and LGC Standards offer valuable resources, particularly for applications in the petroleum industry. The use of certified reference materials in conjunction with validated gas chromatography methods ensures the reliability and comparability of analytical results. Researchers are encouraged to consult the suppliers' certificates of analysis for detailed information on the composition and certified values of these standards.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

The primary hazards associated with hydrocarbons in this class are flammability and aspiration toxicity.[1][2][3][4][5][6][7][8][9] Repeated exposure may also cause skin dryness or cracking.[1][3][10][11] Therefore, stringent adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical.

Personal Protective Equipment (PPE)

Appropriate PPE acts as the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-Ethyl-2,6-dimethylheptane.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect against splashes.[9][12][13] A face shield may be necessary when there is a significant risk of splashing.[12][14][15]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for protection against hydrocarbons.[12][15] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against accidental splashes and contact with flammable material.
Respiratory Protection Air-Purifying RespiratorUse a NIOSH-approved respirator with organic vapor cartridges if working in an area with inadequate ventilation or when the potential for inhaling vapors is high.[16]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][6]

  • Keep the compound away from heat, sparks, and open flames, as it is flammable.[1][4][7][8][9]

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][9]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[2][7]

Disposal Plan:

Improper disposal of chemical waste can lead to environmental contamination and legal repercussions.[17]

  • This compound should be disposed of as hazardous waste.[18]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.[19]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[17][20][21] This may involve incineration at a licensed facility.[17][21]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and practiced response plan is essential to ensure safety and minimize environmental impact.

G Chemical Spill Response Workflow for this compound cluster_0 Immediate Actions cluster_1 Assessment and Containment cluster_2 Cleanup and Decontamination cluster_3 Final Steps A Alert personnel in the immediate area B If safe, eliminate ignition sources A->B C Evacuate the area if the spill is large or ventilation is poor B->C D Assess the extent of the spill and potential hazards C->D Once area is secured E Don appropriate PPE D->E F Contain the spill using absorbent materials (e.g., sand, vermiculite) E->F G Carefully collect absorbed material into a sealed, labeled waste container F->G Once spill is contained H Decontaminate the spill area with an appropriate solvent G->H I Place all contaminated materials (including PPE) in the waste container H->I J Dispose of waste according to institutional and regulatory guidelines I->J After cleanup K Report the incident to the appropriate safety personnel J->K

Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.